molecular formula C28H38O6 B10799726 Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B10799726
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFFIQHUWFISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ingenol-5,20-acetonide-3-O-angelate natural source and isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of ingenol-3-angelate (ingenol mebutate, PEP005), a potent activator of Protein Kinase C (PKC) approved for the treatment of actinic keratosis. While some commercial suppliers list this compound as a natural product, verifiable scientific literature to support its isolation from a natural source is lacking. This guide details the established semi-synthetic pathway to obtain this compound, beginning with the isolation of its natural precursor, ingenol (B1671944), from the seeds of Euphorbia lathyris. The subsequent synthetic protocol involves the protection of the C5 and C20 hydroxyl groups as an acetonide, followed by the stereoselective esterification at the C3 position with angelic acid. Furthermore, this document outlines the critical signaling pathway modulated by ingenol esters.

Natural Source of Precursor and Isolation

The primary natural precursor for the semi-synthesis of this compound is ingenol . The most viable source for isolating ingenol in substantial quantities is the seeds of the caper spurge, Euphorbia lathyris.[1] The seeds contain a complex mixture of diterpenoid esters, known as L-factors, which are hydrolyzed to yield the parent ingenol.

Quantitative Data: Isolation of Ingenol

The yield of ingenol from Euphorbia lathyris seeds can be variable but is a crucial metric for large-scale production.

ParameterValueSource PlantReference
Starting MaterialSeedsEuphorbia lathyris L.[1]
Yield of Ingenol ~100 mg/kg (0.01%) Euphorbia lathyris L.[1]
Experimental Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds

This protocol is adapted from established procedures for the efficient extraction and purification of ingenol.[2]

Step 1: Transesterification and Extraction

  • Mill 1 kg of Euphorbia lathyris seeds into a coarse powder.

  • Suspend the powder in 2 L of a 0.2 N solution of sodium methoxide (B1231860) in methanol (B129727).

  • Stir the suspension mechanically at room temperature for 4 hours to achieve transesterification of the ingenol esters.

  • Filter the mixture and concentrate the methanol solution in vacuo to obtain a crude oily residue.

  • Partition the residue between petroleum ether and 90% aqueous methanol. Discard the petroleum ether phase which contains fatty acid methyl esters.

  • Extract the aqueous methanol phase three times with dichloromethane (B109758) (CH₂Cl₂).

  • Combine the dichloromethane extracts and evaporate the solvent to yield a crude diterpenoid fraction.

Step 2: Chromatographic Purification

  • Subject the crude diterpenoid fraction to flash column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of ethyl acetate (B1210297) in hexane.

  • Combine fractions containing ingenol, as monitored by Thin Layer Chromatography (TLC).

  • Perform a second round of column chromatography on the ingenol-containing fractions using a more polar solvent system (e.g., methanol in dichloromethane) to achieve final purity.

  • Crystallize the purified ingenol from an appropriate solvent system (e.g., acetone/hexane).

Semi-Synthesis of this compound

The synthesis from ingenol is a two-step process: (1) Protection of the C5 and C20 diol as an acetonide, and (2) Selective esterification at the C3 hydroxyl group. The acetonide protection is crucial for directing the subsequent acylation to the desired position.

Experimental Protocol: Synthesis

Step 1: Formation of Ingenol-5,20-acetonide

  • Dissolve purified ingenol in anhydrous acetone.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a mild base, such as sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude Ingenol-5,20-acetonide, which can be used in the next step without further purification.

Step 2: Angeloylation to form this compound

  • Dissolve Ingenol-5,20-acetonide in an anhydrous, non-protic solvent such as dichloromethane.

  • Add a suitable base, for example, N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0°C and add angeloyl chloride dropwise. Angelic acid anhydride (B1165640) can also be used.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow and Signaling Pathway Diagrams

Overall Workflow: From Natural Source to Target Compound

G cluster_0 Part 1: Isolation of Precursor cluster_1 Part 2: Semi-Synthesis Euphorbia Euphorbia lathyris Seeds Milling Milling Euphorbia->Milling Transesterification Transesterification (NaOMe in MeOH) Milling->Transesterification Extraction Liquid-Liquid Extraction Transesterification->Extraction Purification1 Column Chromatography Extraction->Purification1 Ingenol Purified Ingenol Purification1->Ingenol Protection Acetonide Protection (Acetone, p-TsOH) Ingenol->Protection Acetonide Ingenol-5,20-acetonide Protection->Acetonide Angeloylation Angeloylation (Angeloyl Chloride, DIPEA) Acetonide->Angeloylation Purification2 Column Chromatography Angeloylation->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Semi-synthesis workflow for this compound.

Signaling Pathway: Mechanism of Action of Ingenol Esters

Ingenol esters exert their biological effects primarily through the activation of Protein Kinase C (PKC), which initiates a cascade leading to both direct cell death and an inflammatory immune response.[3][4] This response is mediated in part by the activation of the NF-κB transcription factor.[5]

G cluster_necrosis Direct Cytotoxicity cluster_inflammation Inflammatory Response Ingenol Ingenol Ester (e.g., Ingenol Mebutate) PKC Protein Kinase C (PKC) Activation Ingenol->PKC Mitochondria Mitochondrial Swelling PKC->Mitochondria Induces IKK IKK Activation PKC->IKK Activates Necrosis Cell Necrosis Mitochondria->Necrosis IκB IκB Phosphorylation & Degradation IKK->IκB NFkB NF-κB Translocation to Nucleus IκB->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Immune Immune Cell Recruitment (e.g., Neutrophils) Cytokines->Immune

Caption: Dual mechanism of action for ingenol esters via PKC activation.

References

A Technical Guide to the Biological Activity of the Ingenol Scaffold: The Role of Ingenol-3-O-angelate and its Acetonide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Ingenol-3-O-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent diterpenoid ester and modulator of Protein Kinase C (PKC). The specified compound, Ingenol-5,20-acetonide-3-O-angelate, serves as a key synthetic intermediate in the semi-synthesis of Ingenol-3-O-angelate. The acetonide group protects the C5 and C20 hydroxyls, enabling selective esterification at the C3 position. This guide will focus on the biological properties of the active compound, Ingenol-3-O-angelate, which is the subject of extensive research and clinical interest.

Core Mechanism of Action: Protein Kinase C Modulation

Ingenol-3-O-angelate (I3A) is a powerful activator of the Protein Kinase C (PKC) family of serine/threonine kinases, which are critical regulators of cellular processes like proliferation, differentiation, apoptosis, and inflammation.[1][2] I3A functions as an analogue of diacylglycerol (DAG), the endogenous activator of PKC. It binds with high affinity to the C1 domain present in classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[3]

This binding event induces a conformational change in the PKC enzyme, causing its translocation from the cytosol to cellular membranes (e.g., plasma, nuclear, or mitochondrial membranes), where it becomes catalytically active.[1] The specific downstream effects are highly dependent on the PKC isoform activated and the cellular context. For instance, the pro-apoptotic effects of I3A in acute myeloid leukemia (AML) cells are primarily mediated through the activation and translocation of PKCδ, while its anti-apoptotic effects in T cells are dependent on PKCθ activation.[3][4]

Signaling Pathway of Ingenol-3-O-angelate

The following diagram illustrates the primary signaling cascade initiated by Ingenol-3-O-angelate through PKC activation.

Ingenol_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling I3A Ingenol-3-O-angelate (I3A / PEP005) PKC_inactive Inactive PKC (Cytosolic) I3A->PKC_inactive Binds to C1 Domain PKC_active Active PKC (Membrane-Bound) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Targets (e.g., MARCKS, transcription factors) PKC_active->Downstream Phosphorylation Response Cellular Responses: • Apoptosis (e.g., via PKCδ) • Cytokine Release • Cell Cycle Arrest Downstream->Response

PKC activation pathway initiated by Ingenol-3-O-angelate.

Quantitative Biological Data

The biological activity of Ingenol-3-O-angelate (PEP005) has been quantified across various assays, demonstrating its high potency.

Table 1: Protein Kinase C Binding Affinity

This table summarizes the binding affinities (Ki) of Ingenol-3-O-angelate for several PKC isoforms.

PKC IsoformBinding Affinity (Ki, nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171
Data sourced from MedchemExpress.[5]
Table 2: Cellular Proliferation and Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) values of Ingenol-3-O-angelate in different human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
WEHI-231B-cell Lymphoma1.41 ± 0.255
HOP-92Non-small Cell Lung3.24 ± 2.01
Colo-205Colorectal Adenocarcinoma11.9 ± 1.307
Data sourced from MedchemExpress.[5]

Experimental Protocols & Methodologies

The characterization of Ingenol-3-O-angelate involves several key biochemical and cell-based assays.

Semi-synthesis of Ingenol-3-O-angelate

The role of this compound is critical in the synthetic pathway to produce the active compound, as outlined below.

Synthesis_Workflow Ingenol Ingenol (from E. lathyris) Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetonide Protection (C5, C20 diol) Intermediate This compound Acetonide->Intermediate Angeloylation (C3-OH) Final Ingenol-3-O-angelate (PEP005) Intermediate->Final Deprotection (Removal of Acetonide)

Semi-synthesis workflow highlighting the key intermediate.[6][7]
Protocol 1: PKC Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for PKC isoforms.

  • Preparation: Recombinant human PKC isozymes are used. The assay buffer typically consists of 50 mM Tris-HCl (pH 7.4), phosphatidylserine (B164497) vesicles, and other cofactors.

  • Reaction Mixture: The PKC enzyme, a radiolabeled phorbol (B1677699) ester (e.g., [³H]PDBu), and varying concentrations of the test compound (Ingenol-3-O-angelate) are combined in the assay buffer.

  • Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a filtration method (e.g., passing through a polyethyleneimine-treated glass fiber filter).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of Ingenol-3-O-angelate on the metabolic activity and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., Colo-205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Ingenol-3-O-angelate or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting viability against the log of the compound concentration.

Protocol 3: PKC Translocation Assay

This assay visualizes the movement of PKC from the cytosol to membranes upon activation.

  • Cell Culture: Cells (e.g., CHO-K1) are transiently transfected with a plasmid encoding a PKC isoform tagged with a fluorescent protein (e.g., GFP-PKCδ).

  • Treatment: Transfected cells are treated with Ingenol-3-O-angelate, a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA), or a vehicle control.

  • Imaging: Live cells are imaged at various time points using a confocal microscope. The subcellular localization of the GFP-tagged PKC is observed.

  • Analysis: An increase in fluorescence at the plasma membrane, nuclear envelope, or other membranes relative to the cytosol indicates PKC translocation and activation.[8][9]

Summary and Conclusion

Ingenol-3-O-angelate (PEP005) is a potent, naturally-derived modulator of Protein Kinase C with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][10] Its activity is mediated by high-affinity binding to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation.[3] The compound demonstrates isoform-specific and cell-type-specific downstream effects, making it a valuable tool for cancer research and a promising therapeutic agent.[11] The intermediate, this compound, is indispensable for the efficient semi-synthesis of the active molecule, enabling the precise chemical modifications necessary to achieve this potent biological activity.[6][7]

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in dermatology, particularly for the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biological context of this compound, with a focus on the downstream signaling pathways modulated by its active, deprotected form.

Chemical Structure and Properties

This compound is a diterpenoid ester characterized by the complex ingenane (B1209409) scaffold. The acetonide group serves as a protecting group for the 5- and 20-hydroxyls of the ingenol core, facilitating the selective esterification at the 3-hydroxyl position with angelic acid.

Chemical Structure:

  • IUPAC Name: [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[1]

  • Molecular Formula: C₂₈H₃₈O₆[1][2][3]

  • SMILES: C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1]

  • InChIKey: STFFIQHUWFISBB-YCAZZORDSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 470.60 g/mol [1][2]
Exact Mass 470.26683893 Da[1]
CAS Number 87980-68-5[1][2][3]
Appearance Natural compound[2]
Storage Conditions Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[2][4]

Biological Activity and Mechanism of Action

The biological activity of interest stems from Ingenol-3-angelate (PEP005) , which is obtained after the removal of the acetonide protecting group. Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[5][6] This activation triggers a cascade of downstream signaling events, leading to a dual mechanism of action: induction of cell death in transformed keratinocytes and promotion of an inflammatory response that contributes to the clearance of diseased tissue.

Protein Kinase C (PKC) Activation

Ingenol-3-angelate binds to the C1 domain of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] This binding mimics the effect of the endogenous activator diacylglycerol (DAG), leading to the translocation of PKC to cellular membranes and its subsequent activation. The specific downstream effects are dependent on the activated PKC isoform.

  • PKCδ Activation: The activation of PKCδ is linked to pro-apoptotic effects in various cancer cell lines, including melanoma and leukemia.[6][7] Activated PKCδ can translocate to the nucleus and other cellular membranes, initiating apoptotic signaling.[8]

  • PKCα and PKCβII: These isoforms are generally associated with cell proliferation and survival. Ingenol-3-angelate treatment has been shown to reduce the expression of PKCα.[8]

  • PKCθ Activation: In T cells, Ingenol-3-angelate provides a strong survival signal by activating PKCθ, which is not typically expressed in myeloid cells.[5]

Downstream Signaling Pathways

The activation of PKC by Ingenol-3-angelate modulates several key signaling pathways that regulate cell survival, proliferation, and inflammation.

  • Ras/Raf/MAPK Pathway Activation: Ingenol-3-angelate treatment leads to the phosphorylation and activation of components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Raf1 and ERK1/2.[8] This pathway is crucial in regulating cell growth and differentiation.

  • PI3K/AKT Pathway Inhibition: The compound has been shown to reduce the levels of the phosphorylated, active form of AKT, a key kinase in the PI3K pathway that promotes cell survival.[8]

  • NF-κB Pathway Modulation: Ingenol-3-angelate can suppress the activity of the transcription factor NF-κB in melanoma cells by inhibiting the nuclear translocation of the p65 subunit.[7] This leads to the downregulation of pro-inflammatory and anti-apoptotic genes like COX-2 and iNOS.[7] Conversely, in T cells, the pro-survival effect is mediated through the activation of NF-κB downstream of PKCθ.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Ingenol-3-angelate and a general workflow for its semi-synthesis.

Ingenol_Signaling Signaling Pathways Activated by Ingenol-3-angelate (PEP005) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEP005 Ingenol-3-angelate (PEP005) PKC Protein Kinase C (PKC) PEP005->PKC Activates Ras_Raf Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits IKB_NFkB IκB-NF-κB Complex PKC->IKB_NFkB Phosphorylates IκB Apoptosis Apoptosis Ras_Raf->Apoptosis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes IKB IκB NFkB NF-κB NFkB_nuc NF-κB IKB_NFkB->NFkB_nuc NF-κB Translocation NFkB_nuc->Apoptosis Modulates Inflammation Inflammation (COX-2, iNOS) NFkB_nuc->Inflammation

Caption: Signaling Pathways Activated by Ingenol-3-angelate (PEP005).

Synthesis_Workflow Semi-synthesis of Ingenol-3-angelate Ingenol Ingenol Acetonide_Protection Acetonide Protection (5,20-diol) Ingenol->Acetonide_Protection Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Protection->Ingenol_Acetonide Angeloylation Angeloylation (3-OH) Ingenol_Acetonide->Angeloylation Protected_Ester This compound Angeloylation->Protected_Ester Deprotection Deprotection (Acidic Hydrolysis) Protected_Ester->Deprotection PEP005 Ingenol-3-angelate (PEP005) Deprotection->PEP005

Caption: Semi-synthesis of Ingenol-3-angelate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the literature and may require optimization for specific experimental conditions.

Semi-synthesis of Ingenol-3-angelate via Ingenol-5,20-acetonide

This three-step process starts from the natural product ingenol.[9]

Step 1: Protection of the 5,20-diol of Ingenol

  • Dissolve ingenol in a suitable aprotic solvent such as acetone (B3395972) or 2,2-dimethoxypropane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Ingenol-5,20-acetonide by column chromatography.

Step 2: Angeloylation of Ingenol-5,20-acetonide

  • Dissolve Ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Add a base such as 4-dimethylaminopyridine (B28879) (DMAP) and diisopropylethylamine (DIPEA).[2]

  • Add angelic anhydride (B1165640) or another activated form of angelic acid to the reaction mixture.

  • The reaction can be performed at room temperature or with microwave assistance at elevated temperatures (e.g., 150°C) to improve yield and reaction time.[2]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product, this compound, by column chromatography.

Step 3: Deprotection to Yield Ingenol-3-angelate

  • Dissolve this compound in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water.

  • Add a strong acid, for example, aqueous hydrochloric acid.[2]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a base.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the final product, Ingenol-3-angelate, by column chromatography.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of Ingenol-3-angelate to activate PKC isoforms by quantifying the phosphorylation of a specific substrate.[4]

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4), MgCl₂, CaCl₂, purified PKC isozyme, and a PKC-specific peptide substrate.

  • Compound Addition: Add varying concentrations of Ingenol-3-angelate or a control activator (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or unlabeled ATP for antibody-based detection).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a quench buffer containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection:

    • Radiometric: Wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP and quantify the incorporated radioactivity using a scintillation counter.

    • ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

Western Blot Analysis for PKC Pathway Activation

This method is used to detect the phosphorylation of downstream targets of PKC signaling.[10]

  • Cell Treatment and Lysis: Treat cultured cells with Ingenol-3-angelate for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-PKCδ, phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cell stimulation.[1][5]

  • Cell Culture and Treatment: Plate cells on coverslips and treat with Ingenol-3-angelate or a known NF-κB activator (e.g., TNF-α) for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Staining: Incubate the cells with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Staining: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

  • Nuclear Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Conclusion

This compound is a crucial intermediate in the efficient semi-synthesis of the clinically relevant PKC activator, Ingenol-3-angelate. Understanding its chemical properties and the biological activities of its deprotected form is essential for the ongoing research and development of novel therapeutics targeting PKC-mediated signaling pathways in various diseases, including cancer and inflammatory skin conditions. The detailed protocols provided in this guide offer a foundation for researchers to further investigate this important class of compounds.

References

An In-depth Technical Guide to the Core Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The majority of available research focuses on Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). Ingenol-5,20-acetonide-3-O-angelate is a closely related derivative, often used as a synthetic intermediate in the preparation of Ingenol-3-angelate.[1] While direct, extensive mechanistic studies on the 5,20-acetonide derivative are limited in the public domain, its mechanism of action is presumed to be largely conserved with that of Ingenol-3-angelate. This guide, therefore, extrapolates from the well-established mechanism of Ingenol-3-angelate, highlighting its function as a potent modulator of Protein Kinase C signaling pathways.

Executive Summary

This compound, as a derivative of the well-characterized diterpene ester Ingenol-3-angelate, is a potent activator of the Protein Kinase C (PKC) family of enzymes.[2][3] This activation triggers a cascade of downstream signaling events, primarily involving the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[4][5] The cellular consequences of these signaling events are context-dependent but generally culminate in pro-apoptotic and pro-inflammatory responses, which are foundational to its therapeutic effects, particularly in oncology.[3][6] The compound demonstrates broad activity across classical and novel PKC isoforms.[2]

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol derivatives is the C1 domain of Protein Kinase C (PKC), a site that is physiologically activated by diacylglycerol (DAG). Ingenol-3-angelate binds with high affinity to the C1 domain of multiple PKC isoforms, effectively mimicking the action of DAG and inducing enzyme activation.[7][8] This activation leads to the translocation of PKC isoforms from the cytosol to various cellular membranes, including the plasma membrane, nuclear membrane, and mitochondria, where they phosphorylate a multitude of substrate proteins.[3][4]

Isoform-Specific Interactions

Ingenol-3-angelate is a broad-spectrum activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2] While it exhibits high affinity for several isoforms, some of its most pronounced biological effects are mediated through the activation of PKCδ.[3][6] The activation of PKCδ is particularly linked to the pro-apoptotic effects observed in leukemia cells.[6] Conversely, in T-cells, activation of PKCθ by the same compound can lead to anti-apoptotic effects, highlighting the cell-type-specific consequences of PKC isoform activation.

Downstream Signaling Pathways

The activation of PKC by this compound initiates a complex network of intracellular signaling pathways. The most well-documented of these are the MAPK and PI3K/AKT pathways.

Ras/Raf/MEK/ERK Pathway

PKC activation is a known upstream event of the Ras/Raf/MEK/ERK signaling cascade. Ingenol-3-angelate has been shown to induce the activation of this pathway, which plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][4]

MAPK_Pathway I3AA Ingenol-5,20-acetonide- 3-O-angelate PKC PKC Activation I3AA->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis

Figure 1: Activation of the Ras/Raf/MEK/ERK pathway.
PI3K/AKT Pathway

Concurrent with MAPK activation, Ingenol-3-angelate has been observed to inhibit the PI3K/AKT signaling pathway.[4] This is achieved through the reduced expression of PKCα and decreased levels of phosphorylated (active) AKT.[4] The inhibition of this pro-survival pathway contributes significantly to the compound's apoptotic effects.

PI3K_AKT_Pathway I3AA Ingenol-5,20-acetonide- 3-O-angelate PKCa PKCα Expression I3AA->PKCa AKT p-AKT I3AA->AKT Inhibition PKCa->AKT CellSurvival Cell Survival AKT->CellSurvival

Figure 2: Inhibition of the PI3K/AKT signaling pathway.

Quantitative Data

The following table summarizes the binding affinities of Ingenol-3-angelate to various PKC isoforms. This data is derived from competitive binding assays with [3H]phorbol 12,13-dibutyrate ([3H]PDBu).

PKC IsoformKi (nM)
PKCα0.3 ± 0.02
PKCβ0.105 ± 0.019
PKCγ0.162 ± 0.004
PKCδ0.376 ± 0.041
PKCε0.171 ± 0.015
Data extracted from Kedei et al. (2004).[7]

Experimental Protocols

PKC Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for PKC isoforms.

PKC_Binding_Assay Start Start PrepareAssay Prepare Assay Mixture: - Purified PKC isoform - Phosphatidylserine (B164497) - [3H]PDBu Start->PrepareAssay AddCompound Add Ingenol Derivative (Varying Concentrations) PrepareAssay->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Measure Quantify Radioactivity (Scintillation Counting) Filter->Measure Analyze Calculate Ki (Schild Analysis) Measure->Analyze End End Analyze->End

Figure 3: Workflow for a PKC competitive binding assay.

Methodology:

  • Preparation of Assay Buffer: A buffer containing Tris-HCl, KCl, CaCl2, and β-mercaptoethanol is prepared.

  • Reaction Mixture: Purified PKC isoform, phosphatidylserine (as a lipid cofactor), and [3H]PDBu are combined in the assay buffer.

  • Addition of Test Compound: this compound is added at various concentrations.

  • Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the PKC-bound [3H]PDBu from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition of [3H]PDBu binding by the test compound is used to calculate the inhibitory constant (Ki) through Schild analysis.[7]

Western Blot Analysis for Signaling Pathway Activation

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., Colo205 colon cancer cells) is cultured and treated with this compound for various time points and at different concentrations.[4]

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of signaling proteins (e.g., phospho-ERK, phospho-AKT) and total protein levels as controls.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound, based on the extensive research on its parent compound Ingenol-3-angelate, is a potent activator of Protein Kinase C. Its mechanism of action is centered on the induction of PKC-mediated signaling cascades, leading to the activation of the pro-apoptotic Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway. These molecular events culminate in cellular responses such as apoptosis and inflammation, which are key to its therapeutic potential. Further research is warranted to delineate any subtle differences in the activity profile of the 5,20-acetonide derivative compared to Ingenol-3-angelate.

References

Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide to a Potent Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic intermediate in the preparation of Ingenol (B1671944) 3-angelate (I3A), a potent and well-characterized activator of Protein Kinase C (PKC).[1][2] I3A, also known as PEP005 or ingenol mebutate, is a diterpene ester derived from the sap of the plant Euphorbia peplus.[3][4] The sap has a history of use in traditional medicine for treating various skin conditions.[3] Due to its potent biological activity, I3A has garnered significant interest in cancer research and immunology. This technical guide will focus on the biological activity and applications of Ingenol 3-angelate as a PKC activator, with the understanding that its synthesis may involve the use of the this compound intermediate.

Mechanism of Action: Potent Activation of Protein Kinase C

Ingenol 3-angelate exerts its biological effects primarily through the activation of the PKC family of serine/threonine kinases.[3] PKC isoforms play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][5] I3A is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[3][6]

The mechanism of activation involves the binding of I3A to the C1 domain of PKC, a region that is also the target for the endogenous activator diacylglycerol (DAG) and other phorbol (B1677699) esters.[7] This binding event recruits PKC to cellular membranes, leading to its activation and the subsequent phosphorylation of downstream target proteins.[4] While I3A is a potent activator of multiple PKC isoforms, some of its specific cellular effects have been attributed to the activation of particular isoforms, such as PKCδ and PKCθ.[3][8]

Quantitative Data: Binding Affinities and Cellular Potency

The interaction of Ingenol 3-angelate with various PKC isoforms has been quantified through binding affinity studies. Furthermore, its potent effects on cell viability have been determined across a range of cancer cell lines.

Table 1: Binding Affinities (Ki) of Ingenol 3-angelate for PKC Isoforms

PKC IsoformBinding Affinity (Ki) in nM
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Data compiled from multiple sources.[1]

Table 2: In Vitro Cell Viability (IC50) of Ingenol 3-angelate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
WEHI-231B-cell lymphoma1.41 ± 0.255
HOP-92Non-small cell lung cancer3.24 ± 2.01
Colo-205Colorectal adenocarcinoma11.9 ± 1.307

Data represents the concentration required to inhibit cell growth by 50%.[1]

Table 3: Translocation Potency (EC50) of Ingenol 3-angelate for PKC Isoforms in WEHI-231 Cells

PKC IsoformEC50 (nM)
PKC-α13 ± 2.4
PKC-βI4.37 ± 0.4
PKC-βII10.5 ± 2.2
PKC-δ38.6 ± 2.9
PKC-ε1.08 ± 0.01
PKC-μ (PKD1)0.9 ± 0.13

EC50 values represent the concentration for half-maximal translocation of the respective PKC isoform.[1]

Downstream Signaling Pathways

Activation of PKC by Ingenol 3-angelate triggers a cascade of downstream signaling events that can have profound effects on cellular function, often leading to apoptosis in cancer cells. Two of the major pathways affected are the Ras/Raf/MAPK and the PI3K/AKT signaling pathways.[2]

In several cancer cell lines, I3A treatment leads to the activation of the Ras/Raf/MAPK pathway, evidenced by increased phosphorylation of Raf1 and the downstream kinases ERK1/2.[2] Concurrently, I3A can inhibit the pro-survival PI3K/AKT pathway, leading to decreased levels of phosphorylated AKT.[2] This dual action of activating pro-apoptotic pathways while inhibiting pro-survival pathways contributes to its anti-cancer effects.

In immune cells, particularly T cells, I3A-mediated activation of PKCθ can lead to the activation of the NF-κB pathway, resulting in the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL and promoting T cell survival.[7][8]

I3A Ingenol 3-angelate (I3A) PKC Protein Kinase C (PKC) I3A->PKC Ras Ras PKC->Ras PI3K PI3K PKC->PI3K NFkB NF-κB PKC->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ImmuneResponse Immune Response NFkB->ImmuneResponse

Figure 1. Simplified signaling pathways modulated by Ingenol 3-angelate.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Ingenol 3-angelate as a PKC activator.

PKC Binding Assay ([3H]PDBu Competition)

This assay measures the ability of a compound to compete with a radiolabeled phorbol ester, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), for binding to PKC.

  • Preparation of Reagents:

    • Purified recombinant human PKC isoforms.

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), containing phosphatidylserine (B164497) (PS) liposomes.

    • [3H]PDBu at a final concentration of ~1-5 nM.

    • Serial dilutions of Ingenol 3-angelate.

  • Assay Procedure:

    • In a 96-well plate, combine the PKC isoform, PS liposomes, and varying concentrations of Ingenol 3-angelate.

    • Add [3H]PDBu to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific [3H]PDBu binding against the logarithm of the Ingenol 3-angelate concentration.

    • Determine the IC50 value (concentration of I3A that inhibits 50% of specific [3H]PDBu binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the activation of downstream signaling pathways by measuring the phosphorylation state of key proteins.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., Colo-205) to ~70-80% confluency.

    • Treat cells with various concentrations of Ingenol 3-angelate for different time points.

    • Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

start Cell Culture & Treatment with I3A lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody (Phospho-specific) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect reprobe Stripping & Re-probing (Total Protein) detect->reprobe analyze Data Analysis reprobe->analyze

Figure 2. Experimental workflow for Western blot analysis of I3A-induced protein phosphorylation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Ingenol 3-angelate.

    • Include a vehicle control and a positive control for cell death.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the Ingenol 3-angelate concentration to determine the IC50 value.

Conclusion

Ingenol 3-angelate is a powerful pharmacological tool for studying PKC-mediated signaling pathways. Its ability to potently activate a broad range of PKC isoforms and modulate key cellular processes such as apoptosis and proliferation has made it a subject of intense research, particularly in the field of oncology. While this compound serves as a crucial intermediate in the synthesis of this important molecule, the biological data overwhelmingly pertains to the final product, Ingenol 3-angelate. This guide provides a comprehensive overview of its mechanism of action, quantitative data, and relevant experimental protocols to aid researchers in utilizing this compound for their studies in drug discovery and cell biology.

References

The Discovery and Tumultuous History of Ingenol Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol (B1671944) diterpenes, a class of tetracyclic diterpenoids primarily found in the sap of Euphorbia species, have a rich and complex history, from their use in traditional medicine to their development as a U.S. Food and Drug Administration (FDA) approved topical treatment for actinic keratosis, and its eventual withdrawal from the market. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of ingenol diterpenes, with a particular focus on ingenol mebutate. It details the initial isolation and structure elucidation, summarizes key quantitative data, outlines experimental protocols, and visualizes the primary signaling pathway associated with its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development interested in this fascinating class of natural products.

Discovery and Historical Perspective

The journey of ingenol diterpenes from traditional remedy to a subject of intense scientific scrutiny is a testament to the value of ethnobotany in modern drug discovery.

Traditional Use of Euphorbia Sap

For centuries, the milky sap of plants from the Euphorbia genus, commonly known as spurges, has been a staple in traditional medicine for treating a variety of skin lesions, including warts and skin cancers.[1][2][3] This traditional knowledge laid the groundwork for the scientific investigation into the bioactive constituents of the sap.

The First Isolation and Structure Elucidation of Ingenol

The pioneering work on the chemical characterization of Euphorbia sap was conducted by Professor Erich Hecker and his colleagues in the 1960s. In 1968, they reported the isolation of the parent alcohol, ingenol, from the latex of Euphorbia ingens.[4] The structure of this polycyclic diterpene was elucidated through a combination of chemical degradation and spectroscopic methods, revealing a unique and highly strained "in/out" bicyclo[4.4.1]undecane core.[4]

Identification of Ingenol Mebutate from Euphorbia peplus

Decades later, interest in the therapeutic potential of Euphorbia sap was revitalized, leading to the identification of ingenol 3-angelate, later named ingenol mebutate, as a potent bioactive compound in the sap of Euphorbia peplus.[5] This discovery was a pivotal moment, shifting the focus towards the development of a standardized, commercially viable pharmaceutical product.

Development and Withdrawal of Picato® (Ingenol Mebutate)

Ingenol mebutate was developed as a topical gel for the treatment of actinic keratosis, a common precancerous skin condition.[5] Marketed under the brand name Picato®, it was approved by the FDA in 2012.[2] However, post-market surveillance raised concerns about an increased risk of skin cancer in treated areas, leading to the voluntary withdrawal of Picato® from the market in the European Union and other regions.[3] This development underscores the complex safety profile of ingenol diterpenes and the challenges associated with their therapeutic use.

Quantitative Data

The following tables summarize key quantitative data related to the isolation of ingenol and the clinical efficacy of ingenol mebutate.

Plant SourceCompoundConcentration (mg/kg of dry weight)Reference
Euphorbia myrsinites (lower leafless stems)Ingenol547[6]
Euphorbia lathyris (seeds)Ingenol~100[7]
Euphorbia peplus (sap)Ingenol Mebutate~200 µg/mL[5]

Table 1: Concentration of Ingenol and Ingenol Mebutate in Various Euphorbia Species. This table highlights the variability in the concentration of ingenol and its esters across different species, a critical factor in the selection of plant material for isolation.

Treatment AreaIngenol Mebutate Gel ConcentrationTreatment DurationComplete Clearance Rate (Day 57)Partial Clearance Rate (Day 57)Reference
Face and Scalp0.015%3 consecutive days42.2%63.9%[3]
Trunk and Extremities0.05%2 consecutive days34.1%49.1%[3]

Table 2: Efficacy of Ingenol Mebutate Gel in Phase III Clinical Trials for Actinic Keratosis. This table summarizes the key efficacy endpoints from the pivotal clinical trials that led to the approval of ingenol mebutate.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and characterization of ingenol diterpenes.

General Workflow for Natural Product Isolation

The isolation of ingenol and its esters from Euphorbia species follows a general workflow common in natural product chemistry.

G General Workflow for Ingenol Diterpene Isolation plant_material Plant Material (e.g., Euphorbia seeds or sap) extraction Solvent Extraction (e.g., methanol, ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partitioning chromatography Column Chromatography (e.g., silica (B1680970) gel, polyamide) partitioning->chromatography purification Further Purification (e.g., preparative TLC, HPLC) chromatography->purification characterization Structure Elucidation (NMR, MS, X-ray crystallography) purification->characterization G Ingenol Mebutate-Induced PKC Signaling Pathway ingenol Ingenol Mebutate pkc_delta PKCδ Activation ingenol->pkc_delta mek MEK Activation pkc_delta->mek erk ERK Activation mek->erk il1r2 IL1R2 Induction erk->il1r2 il13ra2 IL13RA2 Induction erk->il13ra2 cell_death Cell Death (Necrosis) il1r2->cell_death il13ra2->cell_death

References

Technical Guide: Solubility and Stability of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol, a diterpenoid found in the sap of plants from the Euphorbia genus. It serves as a key intermediate in the semi-synthesis of Ingenol Mebutate (Ingenol-3-angelate), a potent activator of Protein Kinase C (PKC) approved for the topical treatment of actinic keratosis.[1] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its handling, formulation development, and optimization of synthetic processes.

This technical guide provides a comprehensive overview of the available solubility and stability data for the closely related and well-studied compound, Ingenol Mebutate, which serves as a reliable proxy for this compound. Detailed experimental protocols for determining these properties and an exploration of the relevant biological signaling pathways are also presented.

Solubility Data

Due to the limited availability of direct solubility data for this compound, the following tables summarize the known solubility of its parent compound, Ingenol Mebutate (Ingenol-3-angelate). Given their structural similarities, these data provide a strong indication of the expected solubility characteristics of this compound.

Table 1: Qualitative Solubility of Ingenol Mebutate

SolventSolubility
WaterInsoluble
100% EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Phosphate Buffered Saline (PBS, pH 7.2)Approximately 0.5 mg/mL

Table 2: Quantitative Solubility of Ingenol Mebutate in Organic Solvents

SolventConcentration
DMSO≥ 100 mg/mL (232.27 mM)
EthanolApproximately 10 mg/mL
DMFApproximately 5 mg/mL

Stability Data

The stability of Ingenol Mebutate has been assessed under various storage conditions. These data are critical for ensuring the integrity of the compound during storage and experimentation.

Table 3: Stability of Ingenol Mebutate

FormStorage ConditionDuration
As supplied (Solid)-20°C≥ 4 years
Solution in DMSO or Ethanol-20°CUp to 1 month
Solution in DMSO-80°C2 years
Powder-20°C3 years
Powder4°C2 years

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a hydrophobic compound like this compound.

Materials:

  • This compound

  • Purified water (or desired aqueous buffer)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

  • Add a known volume of the aqueous solvent (e.g., 5 mL of purified water) to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of this compound.

Part A: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water or a buffer like ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile and/or methanol) is typically employed.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the analyte and any degradation products at multiple wavelengths. The UV spectrum of this compound should be determined to select the optimal detection wavelength.

  • Optimization: The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve good separation between the parent compound and all potential degradation products.

Part B: Forced Degradation Studies Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 N HCl). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH). Incubate under similar conditions as acid hydrolysis and neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

Analysis: Analyze all stressed samples, along with a non-degraded control, using the developed stability-indicating HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ingenol Mebutate

Ingenol Mebutate, and by extension its precursors like this compound, exerts its biological effects primarily through the activation of Protein Kinase C (PKC). This leads to a dual mechanism of action: direct induction of cell death in abnormal keratinocytes and a subsequent inflammatory response that helps to clear the remaining aberrant cells.[1] The core signaling cascade involves the PKC/MEK/ERK pathway.[2]

Ingenol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Keratinocyte) Ingenol This compound (as Ingenol Mebutate) PKC Protein Kinase C (PKC) (e.g., PKCδ) Ingenol->PKC Activates MEK MEK PKC->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellDeath Primary Necrosis (Cell Membrane Disruption, Mitochondrial Swelling) ERK->CellDeath Induces Inflammation Inflammatory Response (Cytokine Release) CellDeath->Inflammation Triggers ImmuneRecruitment Immune Cell Recruitment (e.g., Neutrophils) Inflammation->ImmuneRecruitment Promotes Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Compound in Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h on Orbital Shaker) prep->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end Stability_Workflow start Start protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating HPLC Method protocol->method_dev storage Place Samples in Stability Chambers (Long-term & Accelerated) protocol->storage forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg pull_samples Pull Samples at Defined Time Points storage->pull_samples analyze Analyze Samples (HPLC, Physical Tests) pull_samples->analyze data_eval Evaluate Data & Determine Degradation Rate analyze->data_eval shelf_life Establish Shelf-Life and Storage Conditions data_eval->shelf_life end End shelf_life->end

References

An In-depth Technical Guide to CAS Number 87980-68-5: Properties, Synthesis, and Biological Activity of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of the diterpene ester Ingenol-5,20-acetonide-3-O-angelate, registered under CAS number 87980-68-5. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a derivative of Ingenol (B1671944), a natural product extracted from the sap of plants belonging to the Euphorbia genus, most notably Euphorbia peplus. It is a key intermediate in the semi-synthesis of Ingenol Mebutate (Ingenol-3-angelate), a drug approved for the treatment of actinic keratosis. The acetonide protection at the 5 and 20 positions makes it a unique tool for further chemical modifications.

Table 1: Physicochemical Properties of CAS 87980-68-5

PropertyValueSource(s)
CAS Number 87980-68-5[1][2]
IUPAC Name [(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5-(acetyloxy)-6-(benzoyloxy)-1a,5a-dimethyl-7-oxo-1a,2,5,5a,6,7,8,8a,9,10-decahydro-1H-2,9-epoxycyclopropa[3][4]cycloundeca[1,2-b]oxiren-9-yl] (2Z)-2-methylbut-2-enoate[5]
Synonyms Ingenol 5,20-acetonide 3-angelate, Ingenol 3-angelate 5,20-acetonide[1][6]
Molecular Formula C28H38O6[1][2]
Molecular Weight 470.6 g/mol [1][5]
Appearance White to off-white solid[7]
Solubility Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone (B3395972)[1][8]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]
SMILES CC/C=C(\C)/C(=O)O[C@H]1--INVALID-LINK--[C@@]2(O)C--INVALID-LINK--[C@H]3--INVALID-LINK--C=C--INVALID-LINK--[C@]3(O)[C@H]2C=C1C(=O)CO[1]
InChI Key STFFIQHUWFISBB-YCAZZORDSA-N[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the semi-synthesis of the pharmaceutically active compound Ingenol Mebutate. The process starts with the extraction of Ingenol from natural sources, followed by selective protection and esterification.

Extraction of Ingenol from Euphorbia Species

A general procedure for the extraction of ingenol from the seeds of Euphorbia lathyris involves the hydrolysis of ingenol esters present in the plant material.[1]

Experimental Protocol: Extraction and Isolation of Ingenol

  • Milling and Defatting: The seeds of Euphorbia lathyris are milled and then defatted using a suitable solvent like hexane.

  • Extraction: The defatted material is then extracted with methanol (B129727) or ethanol (B145695) to obtain a crude extract containing ingenol esters.

  • Hydrolysis: The crude extract is subjected to hydrolysis, for example, using sodium methoxide (B1231860) in methanol, to cleave the ester groups and yield ingenol.

  • Purification: The resulting ingenol is then purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Semi-synthesis of this compound

This synthesis involves the selective protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide, followed by the regioselective esterification at the 3-position.[1]

Experimental Protocol: Synthesis of this compound

  • Acetonide Protection:

    • Dissolve Ingenol in a suitable solvent such as acetone or 2,2-dimethoxypropane.

    • Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

    • Purify the resulting Ingenol-5,20-acetonide by crystallization or column chromatography.[1]

  • Angeloylation:

    • Dissolve Ingenol-5,20-acetonide in an anhydrous solvent such as dichloromethane or THF.

    • Add angelic acid, a coupling agent (e.g., DCC or EDCI), and a catalyst (e.g., DMAP).

    • Alternatively, angelic anhydride (B1165640) or angeloyl chloride can be used.[1]

    • Stir the reaction at room temperature until completion.

    • Filter off any solid byproducts and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

G Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetone, p-TsOH Target This compound (CAS 87980-68-5) Acetonide->Target Angelic acid, DCC, DMAP

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound, as a derivative of ingenol, is a potent activator of Protein Kinase C (PKC) isoforms.[3] This activation is central to its biological effects, which primarily manifest as the induction of apoptosis and necrosis in cancer cells.

Protein Kinase C (PKC) Activation

The primary mechanism of action for ingenol esters is the activation of the PKC family of serine/threonine kinases. This leads to a cascade of downstream signaling events.

Experimental Protocol: In Vitro PKC Kinase Activity Assay (ELISA-based)

  • Plate Coating: Coat a 96-well plate with a PKC substrate peptide.

  • Cell Lysate Preparation: Treat target cells (e.g., cancer cell lines) with varying concentrations of this compound. Prepare cell lysates containing the activated PKC.

  • Kinase Reaction: Add the cell lysates and ATP to the coated wells to initiate the phosphorylation of the substrate.

  • Detection: Use a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody to detect the phosphorylated substrate.

  • Quantification: Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify PKC activity.[2]

Induction of Apoptosis and Necrosis

The activation of PKC by this compound triggers downstream signaling pathways, including the MAPK/ERK pathway, which ultimately leads to programmed cell death (apoptosis) or necrosis in susceptible cells.[9]

Experimental Protocol: Cytotoxicity Assay (Crystal Violet Staining)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Staining: Remove the medium, wash the cells with PBS, and stain the adherent, viable cells with a crystal violet solution.

  • Solubilization: Solubilize the stain with a suitable solvent (e.g., methanol or a detergent solution).

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[10]

Signaling Pathway

The activation of various PKC isoforms by this compound initiates a complex signaling cascade. A simplified representation of this pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC Activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis / Necrosis ERK->Apoptosis Regulates Gene Expression

Caption: Simplified signaling pathway of this compound.

Applications in Research and Drug Development

This compound serves as a crucial molecule for several research applications:

  • Intermediate in Drug Synthesis: It is a pivotal intermediate in the semi-synthesis of Ingenol Mebutate and other potentially therapeutic ingenol derivatives.[1]

  • Tool for PKC Research: Its potent PKC activating properties make it a valuable tool for studying the roles of different PKC isoforms in cellular signaling and disease.[3]

  • Cancer Research: As a pro-apoptotic and pro-necrotic agent, it is used in preclinical studies to investigate mechanisms of cancer cell death and to develop new anti-cancer therapies.[5]

Conclusion

CAS number 87980-68-5, this compound, is a significant diterpene ester with well-characterized chemical properties and potent biological activity. Its role as a key synthetic intermediate and a powerful activator of Protein Kinase C underscores its importance in medicinal chemistry and cancer research. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds.

References

The Interplay of Ingenol Mebutate and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the potent Protein Kinase C (PKC) activator, ingenol (B1671944) mebutate, and its key synthetic intermediate, Ingenol-5,20-acetonide-3-O-angelate. This document outlines the synthetic strategy involving the acetonide-protected intermediate, presents comparative physicochemical and biological data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Relationship: A Strategic Synthetic Intermediate

Ingenol mebutate, also known as ingenol-3-angelate or PEP005, is a diterpenoid ester derived from the plant Euphorbia peplus.[1] Its complex structure and potent biological activity have made its synthesis a significant area of research. A key strategy in the semi-synthesis of ingenol mebutate from its parent compound, ingenol, involves the use of a protecting group to selectively functionalize the C3 hydroxyl group.

This compound serves as a crucial, protected intermediate in this synthetic pathway.[2][3] The 5- and 20-hydroxyl groups of the ingenol backbone are protected as an acetonide, which allows for the specific esterification of the C3 hydroxyl group with angelic acid to form the desired angelate ester.[2] Subsequent deprotection of the acetonide yields the final product, ingenol mebutate. This strategic use of a protected intermediate is essential for achieving a high yield of the desired regioisomer.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the available quantitative data for ingenol mebutate and its acetonide precursor. It is important to note that comprehensive data for this compound is limited in publicly available literature, as it is primarily a transient intermediate in a synthetic process.

Table 1: Physicochemical Properties

PropertyIngenol MebutateThis compound
Molecular Formula C25H34O6C28H38O6
Molecular Weight 430.53 g/mol 470.6 g/mol
Appearance White to beige powderData not available
Solubility Soluble in DMSO, ethanol (B145695), dichloromethane (B109758), methanol; Insoluble in waterData not available
Storage Stability Stable for 1 year as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month.Data not available

Table 2: Biological Activity

ParameterIngenol MebutateThis compound
Target Protein Kinase C (PKC)Likely inactive due to hydroxyl group protection
Mechanism of Action PKC activator, leading to induction of apoptosis and an inflammatory responseData not available
PKC Isoform Binding Affinity (Ki) PKC-α: 0.3 nM, PKC-β: 0.105 nM, PKC-γ: 0.162 nM, PKC-δ: 0.376 nM, PKC-ε: 0.171 nMData not available
Cellular Activity Induces apoptosis in various cancer cell linesData not available

Experimental Protocols

The following are detailed methodologies for the key experimental procedures discussed in this guide.

Semi-synthesis of Ingenol Mebutate via this compound

This three-step process outlines the conversion of ingenol to ingenol mebutate.

Step 1: Protection of Ingenol as Ingenol-5,20-acetonide

  • Materials: Ingenol, 2,2-dimethoxypropane (B42991), acetone (B3395972), p-toluenesulfonic acid monohydrate, dichloromethane (DCM).

  • Procedure:

    • Dissolve ingenol in a mixture of acetone and dichloromethane.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield Ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-acetonide

  • Materials: Ingenol-5,20-acetonide, angelic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve Ingenol-5,20-acetonide, angelic acid, and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Step 3: Deprotection to Yield Ingenol Mebutate

  • Materials: this compound, acetic acid, water, tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add acetic acid to the solution.

    • Stir the reaction mixture at 40-50°C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ingenol mebutate.

Western Blot for Protein Kinase C (PKC) Activation

This protocol describes a general method to assess the activation of PKC in cell culture following treatment with ingenol mebutate.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of ingenol mebutate (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC isoform (e.g., phospho-PKCδ (Thr505)) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the PKC isoform or a housekeeping protein like β-actin.

Visualization of Signaling Pathways and Synthetic Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.

Synthesis_Workflow Ingenol Ingenol Acetonide_Protection Step 1: Acetonide Protection (2,2-dimethoxypropane, p-TsOH) Ingenol->Acetonide_Protection Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Protection->Ingenol_Acetonide Angeloylation Step 2: Angeloylation (Angelic Acid, DCC, DMAP) Ingenol_Acetonide->Angeloylation Protected_Intermediate This compound Angeloylation->Protected_Intermediate Deprotection Step 3: Deprotection (Acetic Acid, H2O) Protected_Intermediate->Deprotection Ingenol_Mebutate Ingenol Mebutate Deprotection->Ingenol_Mebutate

Caption: Semi-synthetic workflow from Ingenol to Ingenol Mebutate.

PKC_Signaling_Pathway Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol_Mebutate->PKC activates RAF RAF PKC->RAF Inflammation Inflammation PKC->Inflammation MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest

Caption: Ingenol mebutate-induced PKC signaling cascade.

References

Methodological & Application

Synthesis of Ingenol-5,20-acetonide-3-O-angelate from Ingenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the preparation of ingenol (B1671944) mebutate (Ingenol-3-angelate), a potent agent for the treatment of actinic keratosis. The synthesis is a two-step process commencing with the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the regioselective esterification of the C3 hydroxyl group with angelic acid or a derivative thereof. This method is designed to be high-yielding and stereoconservative, minimizing the formation of the isomeric tiglate byproduct.

Introduction

Ingenol mebutate, the 3-angelate ester of ingenol, is a diterpenoid and a potent activator of protein kinase C. Its clinical significance in dermatology, specifically for the topical treatment of actinic keratosis, has driven the development of efficient synthetic routes. A semi-synthetic approach starting from ingenol, which can be isolated from the seeds of Euphorbia lathyris, is a viable strategy for the production of ingenol mebutate. A crucial step in this synthesis is the selective functionalization of the hydroxyl groups of the ingenol core. The protection of the 5,20-diol as an acetonide allows for the specific esterification of the 3-hydroxyl group, a key transformation to achieve the desired final product. This application note details the experimental procedures for the synthesis of this compound, providing a reproducible and scalable method for researchers in medicinal chemistry and drug development.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound from ingenol.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acetonide ProtectionIngenol, 2,2-dimethoxypropane (B42991), Pyridinium (B92312) p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room Temperature2~95
2AngeloylationIngenol-5,20-acetonide, Angelic acid, 4-Dimethylaminopyridine (B28879) (DMAP)Toluene (B28343)Room Temperature2>80

Experimental Protocols

Step 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the selective protection of the 5,20-diol of ingenol as an acetonide.

Materials:

  • Ingenol

  • 2,2-dimethoxypropane

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve ingenol (1 equivalent) in anhydrous dichloromethane.

  • To this solution, add 2,2-dimethoxypropane (excess, e.g., 10-20 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ingenol-5,20-acetonide as a white solid.

Step 2: Synthesis of this compound

This protocol details the regioselective esterification of the 3-hydroxyl group of Ingenol-5,20-acetonide with angelic acid.

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Celite

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of Ingenol-5,20-acetonide (1 equivalent, e.g., 100 mg, 0.26 mmol) in anhydrous toluene (e.g., 4 ml), add angelic acid (1.5 equivalents, e.g., 39 mg, 0.39 mmol) and 4-dimethylaminopyridine (DMAP) (1.5 equivalents, e.g., 48 mg, 0.39 mmol).[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a bed of Celite and evaporate the solvent under reduced pressure.[1]

  • Purify the resulting crude material by silica gel gravity column chromatography using a suitable solvent system (e.g., petroleum ether:ethyl acetate 85:15) to yield this compound with high purity.[1]

Mandatory Visualization

Synthesis_Workflow Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide 2,2-dimethoxypropane, PPTS, DCM, RT, 2h Final_Product This compound Acetonide->Final_Product Angelic acid, DMAP, Toluene, RT, 2h

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthetic strategy is based on the differential reactivity of the hydroxyl groups in the ingenol scaffold. The C5 and C20 hydroxyls are more sterically accessible and readily form a cyclic acetonide, thus protecting them from reacting in the subsequent step. The C3 hydroxyl group is then selectively esterified due to its favorable steric and electronic properties. This logical relationship ensures the regioselective synthesis of the desired product.

Logical_Relationship Start Ingenol with multiple -OH groups Step1 Protect C5 & C20 -OH as Acetonide Start->Step1 Intermediate Ingenol-5,20-acetonide (C3 -OH available) Step1->Intermediate Step2 Regioselective Esterification of C3 -OH Intermediate->Step2 Product This compound Step2->Product

Caption: Logical flow of the regioselective synthesis strategy.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol (B1671944), a diterpenoid ester isolated from the sap of Euphorbia peplus. It is a key intermediate in the semi-synthesis of Ingenol 3-angelate (also known as Ingenol Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) with significant anti-cancer properties.[1][2][3][4] While this compound is primarily a synthetic precursor, its structural similarity to Ingenol 3-angelate suggests potential biological activity.[2][4]

These application notes provide a comprehensive guide for the use of this compound in cell culture assays, with protocols and data largely based on its well-studied counterpart, Ingenol 3-angelate. It is crucial to note that the biological effects of the acetonide derivative should be empirically determined.

Mechanism of Action

Ingenol 3-angelate, the deprotected form of this compound, is a potent modulator of Protein Kinase C (PKC) isoforms.[1][3][5] It binds with high affinity to the C1 domains of PKCs, leading to their activation.[6] This activation triggers a cascade of downstream signaling events, ultimately impacting cell proliferation, apoptosis, and differentiation.[1][3][7]

The primary mechanism involves the activation of PKCδ, which is associated with pro-apoptotic effects in cancer cells.[1][8][9] Activation of PKCδ can lead to the stimulation of the Ras/Raf/MAPK signaling pathway and inhibition of the pro-survival PI3K/AKT pathway.[1][8] Furthermore, Ingenol 3-angelate has been shown to modulate the NF-κB and JAK/STAT3 signaling pathways.[1][6]

Data Presentation

The following tables summarize the quantitative data for the biological effects of Ingenol 3-angelate (PEP005) on various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.

Table 1: IC50 Values of Ingenol 3-angelate (PEP005) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
WEHI-231B-cell lymphoma1.41 ± 0.255Not specified[5]
HOP-92Non-small cell lung cancer3.24 ± 2.01Not specified[5]
Colo205Colon cancer11.9 ± 1.307Not specified[5]
A2058Melanoma~38,000MTT[6]
HT144Melanoma~46,000MTT[6]

Table 2: Effects of Ingenol 3-angelate (PEP005) on Cellular Processes

Cell LineConcentrationEffectReference
Colo205Time- and concentration-dependentDecrease of cells in S phase, apoptosis[8]
K562VariousInhibition of cell proliferation, G2/M phase arrest, apoptosis, necrosis[1]
A2058, HT144Dose-dependentInduction of apoptosis[6]
AML marrow blasts20 nMInduction of apoptosis[5]

Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound as described for Western blotting.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Study (MTT Assay) prep_compound->dose_response prep_cells Culture and Seed Cancer Cell Lines prep_cells->dose_response time_course Time-Course Study (MTT Assay) dose_response->time_course Determine optimal concentration range apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) time_course->apoptosis_assay Determine optimal treatment time cell_cycle Cell Cycle Analysis (PI Staining) time_course->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) time_course->western_blot data_analysis Analyze and Interpret Data (IC50, Protein Levels, etc.) apoptosis_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for characterizing this compound.

pkc_pathway cluster_pkc PKC Modulation cluster_downstream Downstream Signaling cluster_cellular Cellular Outcomes ingenol This compound (as Ingenol 3-angelate) pkc_alpha PKCα ingenol->pkc_alpha Inhibits pkc_delta PKCδ ingenol->pkc_delta Activates ras_raf Ras/Raf/MAPK Pathway pkc_delta->ras_raf Activates pi3k_akt PI3K/AKT Pathway pkc_delta->pi3k_akt Inhibits nfkb NF-κB Pathway pkc_delta->nfkb Modulates jak_stat JAK/STAT3 Pathway pkc_delta->jak_stat Inhibits apoptosis Apoptosis ras_raf->apoptosis proliferation ↓ Proliferation pi3k_akt->proliferation nfkb->apoptosis jak_stat->proliferation cell_cycle_arrest Cell Cycle Arrest

Caption: Signaling pathways modulated by Ingenol 3-angelate.

Storage and Handling

This compound should be stored as a stock solution at -20°C or -80°C.[10] For short-term storage (-20°C), it is recommended to use the solution within one month, and for long-term storage (-80°C), within six months.[10] Avoid repeated freeze-thaw cycles. As with any chemical compound, appropriate personal protective equipment should be worn when handling.

Disclaimer

The provided protocols and data are based on the published literature for Ingenol 3-angelate (PEP005). This compound is a synthetic intermediate, and its biological activity may differ. Researchers are strongly advised to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assays. The stability of this compound in cell culture medium should also be considered, as it may hydrolyze to Ingenol 3-angelate.

References

Application Notes and Protocols for the Quantification of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of Ingenol Mebutate (Ingenol-3-angelate), a potent agent used in the treatment of actinic keratosis. Accurate quantification of this intermediate is crucial for process optimization, quality control, and ensuring the purity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for the analysis of the closely related compound, Ingenol Mebutate.[1][2] These methods provide a strong foundation for developing and validating a robust analytical procedure for this compound.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for in-process control and purity assessment where high sensitivity is not required.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification, pharmacokinetic studies, and impurity profiling. Published methods for Ingenol Mebutate show a lower limit of quantification (LLOQ) of 0.1 ng/mL in biological matrices.[1][2]

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters and acceptance criteria for analytical methods in pharmaceutical analysis. These should be established during the formal validation of the chosen method for this compound.

Table 1: HPLC-UV Method Validation Summary (Illustrative)

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Range 80% - 120% of the target concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, or related substances

Table 2: LC-MS/MS Method Validation Summary (Illustrative)

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Range Typically covers 3-4 orders of magnitude
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ: 80.0% - 120.0%)
Precision (% RSD)
- Intra-day≤ 15% (at LLOQ: ≤ 20%)
- Inter-day≤ 15% (at LLOQ: ≤ 20%)
Lower Limit of Quantification (LLOQ) Established with acceptable precision and accuracy
Selectivity/Specificity No significant interference at the retention time of the analyte and IS
Matrix Effect Assessed and within acceptable limits

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of purity and for quantification in bulk material and pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (optional, for improved peak shape)

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 60% B

    • 18-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount of the material in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for bioanalytical studies or trace-level impurity quantification.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-3.0 min: 50% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 50% B

    • 4.1-5.0 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by direct infusion of the reference standard. The precursor ion will be [M+H]⁺ or another suitable adduct. The product ion will be a characteristic fragment.

    • Internal Standard: To be determined similarly.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

5. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution in the appropriate matrix (e.g., plasma, formulation blank) and spike with a constant concentration of the internal standard.

  • Sample Preparation (for biological matrices):

    • To 100 µL of the sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in the mobile phase for injection.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc HPLC System (C18 Column, Gradient Elution) prep_std->hplc prep_sample Prepare Sample Solutions filter Filter through 0.45 µm filter prep_sample->filter filter->hplc detector UV Detector (230 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte chromatogram->quantification calibration->quantification

Caption: HPLC-UV analytical workflow for quantification.

LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Calibration Standards in Matrix lc UHPLC System (C18 Column, Gradient Elution) prep_std->lc prep_sample Spike Sample with Internal Standard extraction Protein Precipitation / Extraction prep_sample->extraction extraction->lc ms Tandem Mass Spectrometer (ESI+, MRM Mode) lc->ms mrm_data Acquire MRM Data ms->mrm_data peak_integration Integrate Analyte and IS Peaks mrm_data->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: LC-MS/MS analytical workflow for quantification.

Synthesis_Relationship Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Protection Target This compound (Analyte of Interest) Acetonide->Target Angeloylation API Ingenol Mebutate (Ingenol-3-angelate) Target->API Deprotection

Caption: Synthetic relationship of the target analyte.

References

Preparation of Ingenol-5,20-acetonide-3-O-angelate Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid ester isolated from plants of the Euphorbia genus. Ingenol and its esters are known to be potent activators of protein kinase C (PKC), playing a crucial role in various signaling pathways. Due to its biological activity, this compound is a valuable tool in cancer research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Properties of this compound

A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
Molecular FormulaC28H38O6
AppearanceSolid
Storage of Solid-20°C for up to 3 years
In-Solvent Storage-80°C for up to 6 months; -20°C for up to 1 month[1]

Stock Solution Preparation

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Ultrasonic bath

Safety Precautions

Ingenol esters should be handled with care. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, throughout the procedure. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on the compound's molecular weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For instance, to achieve a 50 mg/mL concentration, dissolve the compound in the corresponding volume of DMSO[1].

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use an ultrasonic bath for short intervals (1-5 minutes) until the solution is clear[1][2]. Avoid excessive heating.

  • Aliquoting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].

Data Presentation: Stock Solution Preparation Table

The following table provides volumes for preparing common stock solution concentrations.

Desired Concentration (mM)Mass for 1 mL (mg)Volume of DMSO to Add (mL)
12.1249
50.4250
100.2125

Table based on data from MedChemExpress[1].

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Compound B Weigh Compound A->B C Add DMSO B->C D Vortex & Sonicate C->D E Aliquot Solution D->E F Store at -80°C or -20°C E->F G Thaw & Dilute for Experiment F->G

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

This compound, like other ingenol esters, is a modulator of Protein Kinase C (PKC). The diagram below provides a simplified overview of the PKC signaling pathway.

G Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC Activates Downstream Downstream Effectors PKC->Downstream Cellular Cellular Responses (e.g., Apoptosis, Inflammation) Downstream->Cellular

Caption: Simplified PKC signaling pathway activated by this compound.

Conclusion

Proper preparation and storage of this compound stock solutions are essential for reliable and reproducible experimental outcomes. By following this detailed protocol, researchers can ensure the integrity and activity of the compound in their studies. Always refer to the manufacturer's specific recommendations and safety data sheets for the most accurate and up-to-date information.

References

Application Notes and Protocols: The Experimental Use of Ingenol Mebutate in Skin Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ingenol-5,20-acetonide-3-O-angelate: It is important to clarify that this compound serves as a key intermediate in the semi-synthesis of the biologically active compound, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005).[1][2] The experimental data and clinical applications in the context of skin cancer models are attributed to Ingenol-3-angelate. This document will therefore focus on the application and protocols of Ingenol-3-angelate.

Introduction

Ingenol-3-angelate (I3A), a diterpene ester extracted from the sap of the plant Euphorbia peplus, is a potent agent investigated for the topical treatment of non-melanoma skin cancers such as actinic keratosis, basal cell carcinoma (BCC), and squamous cell carcinoma (SCC).[3][4][5][6] Its mechanism of action is multifaceted, involving direct cytotoxicity to tumor cells and the induction of a robust inflammatory response that contributes to tumor clearance.[7] These application notes provide an overview of its use in experimental skin cancer models, detailing its mechanism of action, relevant protocols, and key quantitative data.

Mechanism of Action

Ingenol-3-angelate's anti-tumor activity is primarily attributed to a dual mechanism:

  • Induction of Cell Death: At high concentrations, I3A rapidly induces primary necrosis in cancer cells by causing mitochondrial swelling and plasma membrane disruption.[5] At lower concentrations, it can induce apoptosis through the activation of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[7][8]

  • Induction of an Inflammatory Response: Topical application of I3A leads to an acute local inflammatory response characterized by the infiltration of neutrophils.[4][7] This is followed by the development of an antibody-dependent cellular cytotoxicity (ADCC) response, where neutrophils target and eliminate residual tumor cells.[7]

The signaling pathways implicated in I3A's action include the activation of PKC isoforms, which in turn can modulate downstream pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) signaling.[5] Furthermore, I3A has been shown to downregulate NF-κB signaling, a key pathway in inflammation and cancer progression.[3]

Data Presentation

In Vitro Cytotoxicity of Ingenol-3-angelate
Cell LineCancer TypeAssayIC50 / LD90Reference
A2058Human MelanomaMTT Assay~38 µM (IC50)[3]
HT144Human MelanomaMTT Assay~46 µM (IC50)[3]
Various Melanoma Cell LinesHuman MelanomaNot SpecifiedLD90 = ~190 µM[9]
In Vivo Anti-Tumor Activity of Topical Ingenol-3-angelate
Tumor ModelCancer TypeTreatment RegimenOutcomeReference
Subcutaneous PAM212 xenografts in nude miceMouse Squamous Cell CarcinomaTopical applicationInhibition of tumor growth[4][6]
Subcutaneous B16 xenografts in nude miceMouse MelanomaTopical applicationInhibition of tumor growth[4][6]
DMBA-induced skin carcinoma in miceMouse Skin CarcinomaTopical applicationDose-dependent suppression of tumor growth[3]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Ingenol-3-angelate on skin cancer cell lines.

Materials:

  • Human melanoma cell lines (e.g., A2058, HT144)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ingenol-3-angelate (I3A) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of I3A in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the I3A dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of topically applied Ingenol-3-angelate.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Skin cancer cell line (e.g., PAM212 mouse SCC or B16 mouse melanoma)

  • Ingenol-3-angelate formulated in a suitable vehicle (e.g., acetone (B3395972) or a gel formulation)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Topically apply a defined dose of I3A or the vehicle control to the skin overlying the tumor. The application frequency and duration can vary (e.g., once daily for 3 consecutive days).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Western Blotting for Signaling Protein Analysis

Objective: To analyze the effect of Ingenol-3-angelate on key signaling proteins in skin cancer cells.

Materials:

  • Skin cancer cells treated with I3A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-PKCδ, total PKCδ, p-ERK1/2, total ERK1/2, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with I3A for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Ingenol_3_Angelate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion I3A Ingenol-3-angelate (I3A) PKC Protein Kinase C (PKC) I3A->PKC Activates NFkB_Inhibitor IκB I3A->NFkB_Inhibitor Inhibits (leading to NF-κB activation) Mitochondrial_Disruption Mitochondrial Disruption I3A->Mitochondrial_Disruption Induces MAPK_PI3K MAPK / PI3K Pathways PKC->MAPK_PI3K Activates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_Expression Modulates Necrosis Necrosis Mitochondrial_Disruption->Necrosis Leads to

Caption: Signaling pathways modulated by Ingenol-3-angelate in skin cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Skin Cancer Cell Lines (e.g., Melanoma, SCC) Treatment_I3A Treatment with Ingenol-3-angelate Cell_Culture->Treatment_I3A Viability_Assay Cell Viability Assays (e.g., MTT) Treatment_I3A->Viability_Assay Molecular_Analysis Molecular Analysis (e.g., Western Blot) Treatment_I3A->Molecular_Analysis Tumor_Induction Tumor Induction in Mice (Xenograft or Carcinogen-induced) Topical_Treatment Topical Treatment with Ingenol-3-angelate Tumor_Induction->Topical_Treatment Tumor_Measurement Tumor Growth Measurement Topical_Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Tumor Analysis (Histology, etc.) Topical_Treatment->Ex_Vivo_Analysis

Caption: General experimental workflow for evaluating Ingenol-3-angelate.

References

Application Notes and Protocols for the Synthesis of Ingenol-3-Angelate from Ingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of ingenol-3-angelate (also known as ingenol (B1671944) mebutate or PEP005) from its precursor, ingenol. The protocols described herein are based on established semi-synthetic routes that offer high yields and stereoselectivity, addressing the challenges of producing this pharmaceutically important compound.

Ingenol-3-angelate is a potent activator of protein kinase C and is the active ingredient in FDA-approved treatments for actinic keratosis.[1] Its complex structure makes total synthesis challenging for large-scale production, while direct extraction from its natural source, Euphorbia peplus, results in very low yields.[1][2] Consequently, semi-synthesis from ingenol, which can be isolated in greater quantities from Euphorbia lathyris, represents the most viable production strategy.[1][2]

The primary challenge in this semi-synthesis is the stereoconservative and regioselective esterification of the hydroxyl group at the C-3 position of ingenol with angelic acid, without isomerization to the inactive tiglate form.[1][2] The following protocols detail a high-yielding method that addresses this challenge through a three-step process involving protection, esterification, and deprotection.

Experimental Protocols

This section details a three-step semi-synthesis of ingenol-3-angelate from ingenol. The overall synthetic workflow is depicted below.

G Ingenol Ingenol ProtectedIngenol 5,20-Acetonide Protected Ingenol Ingenol->ProtectedIngenol Step 1: Protection ProtectedI3A Protected Ingenol-3-angelate ProtectedIngenol->ProtectedI3A Step 2: Angeloylation I3A Ingenol-3-angelate ProtectedI3A->I3A Step 3: Deprotection

Caption: Semi-synthesis workflow for ingenol-3-angelate.

Step 1: Protection of the 5,20-Diol of Ingenol

The initial step involves the selective protection of the 5,20-diol group of ingenol to prevent its reaction during the subsequent esterification step. This is achieved by forming a 5,20-acetonide.

Methodology:

  • Dissolve ingenol in a suitable aprotic solvent (e.g., acetone).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5,20-acetonide protected ingenol.

Step 2: Regioselective Angeloylation of the 3-OH Group

This crucial step involves the stereoconservative esterification of the 3-OH group with angelic anhydride (B1165640). The use of a specific base is critical to minimize the isomerization of the angelate to the tiglate form.

Methodology:

  • Dissolve the 5,20-acetonide protected ingenol in a dry aprotic solvent (e.g., toluene).

  • Add a suitable base (e.g., a non-nucleophilic base like 2,6-lutidine).

  • Cool the reaction mixture to a low temperature (e.g., -20 °C).

  • Add angelic anhydride dropwise to the cooled solution.

  • Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected ingenol-3-angelate.

Step 3: Deprotection to Yield Ingenol-3-angelate

The final step is the removal of the acetonide protecting group to yield the target molecule, ingenol-3-angelate.

Methodology:

  • Dissolve the purified protected ingenol-3-angelate in a suitable protic solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., phosphoric acid, H₃PO₄).[1]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild base.

  • Remove the solvent under reduced pressure.

  • Purify the final product by recrystallization to obtain pure ingenol-3-angelate.[1]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the semi-synthesis of ingenol-3-angelate from ingenol.

StepProductOverall Yield from IngenolYield for Deprotection Step (Large Scale)Angelate:Tiglate RatioReference
3-Step Semi-synthesisIngenol-3-angelate31%--[1]
3-Step Semi-synthesisIngenol-3-angelate62%--[1]
Deprotection (Step 3)Ingenol-3-angelate-71%99:1[1]

Alternative Production Method: Plant Cell Fermentation

An alternative to chemical synthesis is the use of biotechnology. A patented method utilizes Plant Cell Fermentation (PCF®) technology to produce ingenol-3-angelate. This method involves culturing plant cells from the Euphorbiaceae family in a controlled fermentation environment to produce the desired compound. This approach offers a more sustainable and potentially higher-yielding alternative to extraction from wild plants.

G PlantSource Euphorbiaceae Plant Material CellCulture Plant Cell Culture Initiation PlantSource->CellCulture Fermentation Controlled Fermentation (PCF®) CellCulture->Fermentation Extraction Extraction & Purification Fermentation->Extraction I3A Ingenol-3-angelate Extraction->I3A

Caption: Plant Cell Fermentation workflow for I3A production.

Conclusion

The semi-synthesis of ingenol-3-angelate from ingenol provides a reliable and scalable method for its production. The key to a high-yielding process is the careful control of the angeloylation step to prevent isomerization. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals working on the synthesis and application of this important therapeutic agent. Furthermore, emerging biotechnological approaches like Plant Cell Fermentation may offer more sustainable and efficient production routes in the future.

References

Application of Ingenol-5,20-acetonide-3-O-angelate in Keratinocyte Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a diterpenoid ester isolated from the sap of plants of the Euphorbia genus. Ingenol mebutate (Ingenol-3-angelate), a structurally similar compound, is known for its potent cytotoxic and pro-inflammatory effects and is the active ingredient in a topical gel for the treatment of actinic keratosis, a common premalignant skin condition characterized by the abnormal proliferation of keratinocytes.[1][2] The primary mechanism of action for ingenol esters involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform, which triggers a signaling cascade leading to cell cycle arrest and apoptosis in hyperproliferative keratinocytes.[1][3][4] This document provides detailed application notes and experimental protocols for studying the inhibitory effects of this compound on keratinocytes.

Mechanism of Action

This compound, like other ingenol esters, is a potent activator of Protein Kinase C (PKC). In keratinocytes, this activation initiates a signaling cascade through the PKC/MEK/ERK pathway.[1][3] Activation of PKCδ leads to the phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase), which in turn phosphorylates and activates ERK (Extracellular signal-regulated kinase).[1] The sustained activation of the ERK pathway ultimately results in the inhibition of cell proliferation and induction of apoptosis.[1] This targeted action on rapidly dividing cells makes it a compound of interest for skin cancer and precancerous lesion research.

G Proposed Signaling Pathway of this compound in Keratinocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC Protein Kinase C (PKCδ) Ingenol->PKC Activation MEK MEK PKC->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Proliferation Inhibition of Proliferation Transcription->Proliferation Apoptosis Induction of Apoptosis Transcription->Apoptosis G Experimental Workflow: MTT Assay Seed 1. Seed Keratinocytes (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with this compound (various concentrations) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure 8. Measure Absorbance (570 nm) Solubilize->Measure G Experimental Workflow: BrdU Assay Seed 1. Seed Keratinocytes (96-well plate) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with this compound Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Add_BrdU 5. Add BrdU Labeling Solution Incubate2->Add_BrdU Incubate3 6. Incubate (2-24h) Add_BrdU->Incubate3 Fix_Denature 7. Fix and Denature DNA Incubate3->Fix_Denature Add_Antibody 8. Add Anti-BrdU Antibody Fix_Denature->Add_Antibody Incubate4 9. Incubate (1-2h) Add_Antibody->Incubate4 Add_Substrate 10. Add Substrate Incubate4->Add_Substrate Measure 11. Measure Absorbance or Fluorescence Add_Substrate->Measure

References

Application Notes and Protocols for the Total Synthesis of Ingenol Derivatives from (+)-3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the landmark total synthesis of (+)-ingenol from the inexpensive, naturally abundant monoterpene (+)-3-carene. This efficient, 14-step synthesis, developed by Baran and coworkers, represents a significant advancement in the chemical synthesis of complex terpenoids and opens avenues for the development of novel ingenol-based therapeutics.[1][2][3]

The synthetic strategy is biomimetically inspired, proceeding through two distinct phases: a "cyclase phase" to construct the core carbocyclic framework and an "oxidase phase" to install the requisite oxygenation and complete the target molecule.[4] This approach allows for a highly convergent and stereocontrolled synthesis.

I. Overall Synthetic Strategy

The synthesis begins with (+)-3-carene and proceeds through a series of key transformations to construct the intricate ingenane (B1209409) skeleton. The core of the strategy involves the formation of a tigliane-type intermediate, which then undergoes a pivotal vinylogous pinacol (B44631) rearrangement to establish the characteristic "in,out"-bridged bicyclo[4.4.1]undecane core of ingenol (B1671944).[4][5]

Logical Relationship: Two-Phase Synthetic Approach

G cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase start (+)-3-Carene intermediate Tigliane-type Intermediate start->intermediate 7 Steps rearrangement Vinylogous Pinacol Rearrangement intermediate->rearrangement ingenol (+)-Ingenol rearrangement->ingenol 7 Steps

Caption: A diagram illustrating the two-phase (cyclase and oxidase) approach to the total synthesis of (+)-ingenol.

II. Quantitative Data Summary

The following table summarizes the yields for each step in the 14-step total synthesis of (+)-ingenol from (+)-3-carene.

StepTransformationProductYield (%)
1Allylic ChlorinationChloro-carene-
2OzonolysisKeto-aldehyde48 (over 2 steps)
3Reductive Methylation and Aldol AdditionHydroxy-ketone44
4EthynylationPropargyl alcohol58 (over 2 steps)
5SilylationBis-silyl ether-
6Pauson-Khand ReactionTetracyclic enone72
7Grignard AdditionTertiary alcohol54 (over 3 steps)
8DihydroxylationDiol-
9Carbonate FormationCyclic carbonate-
10Vinylogous Pinacol RearrangementRearranged carbonate80
11Allylic Oxidation and AcetylationAcetoxy enone55 (over 3 steps)
12Silyl Ether DeprotectionSecondary alcohol-
13DehydrationDiene-
14Allylic Oxidation(+)-Ingenol-
Overall ~1.2

Note: Yields for individual steps not explicitly reported in the primary literature are denoted with "-". The overall yield is approximately 1.2%.[5]

III. Experimental Workflow

The following diagram outlines the general experimental workflow for a typical synthetic step in this total synthesis.

Experimental Workflow Diagram

G reagents Reagents & Solvents reaction_vessel Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction_vessel starting_material Starting Material starting_material->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Quench purification Purification (Chromatography) workup->purification product Isolated Product purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: A generalized experimental workflow for a single synthetic transformation.

IV. Key Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of (+)-ingenol.

Step 2: Ozonolysis

  • Objective: To cleave the double bond of the chloro-carene intermediate from Step 1.

  • Procedure: A solution of the crude product from Step 1 in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is cooled to -78 °C. Ozone (O₃) is bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen, and thiourea (B124793) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. After removal of the solvents under reduced pressure, the residue is purified by column chromatography to yield the keto-aldehyde.[1][5]

Step 6: Pauson-Khand Reaction

  • Objective: To construct the tetracyclic core of the ingenane skeleton through a [2+2+1] cycloaddition.

  • Procedure: To a solution of the enyne from Step 5 in p-xylene (B151628) is added [RhCl(CO)₂]₂ (10 mol%). The reaction vessel is sealed and heated to 140 °C under an atmosphere of carbon monoxide (CO). After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to afford the tetracyclic enone.[4][5]

Step 10: Vinylogous Pinacol Rearrangement

  • Objective: To induce the key rearrangement that forms the strained "in,out"-bridged bicyclic system of ingenol.

  • Procedure: The cyclic carbonate from Step 9 is dissolved in dichloromethane (CH₂Cl₂) and cooled to -78 °C. Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise, and the reaction is stirred at -78 °C before being warmed to -40 °C. The reaction is then quenched by the addition of triethylamine (B128534) (Et₃N) followed by methanol (MeOH). After warming to room temperature, the solvents are removed in vacuo, and the crude product is purified by column chromatography to give the rearranged carbonate product with an impressive 80% yield.[5]

Step 11-14: Late-Stage Oxidations

  • Objective: To install the final hydroxyl groups on the ingenol core.

  • Procedure: A sequence of allylic oxidations using selenium dioxide (SeO₂) is employed to introduce the remaining hydroxyl groups. The first oxidation is followed by acetylation to protect the newly formed alcohol. Subsequent steps involve deprotection and a dehydration reaction mediated by Martin's sulfurane, followed by a final allylic oxidation with SeO₂ in the presence of formic acid to furnish (+)-ingenol.[4]

V. Conclusion

This 14-step total synthesis of (+)-ingenol from (+)-3-carene provides a scalable and efficient route to this medicinally important molecule.[3] The strategic use of a two-phase approach, culminating in a highly effective vinylogous pinacol rearrangement, has overcome previous challenges in accessing the complex ingenane core. These application notes and protocols offer a detailed guide for researchers in natural product synthesis and medicinal chemistry, enabling further exploration of ingenol derivatives for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Ingenol Extraction from Euphorbia peplus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of ingenol (B1671944) and its derivatives from Euphorbia peplus. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the common challenge of low extraction yields.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the extraction and purification of ingenol.

Category 1: Low Yield of Crude Extract

Question: My initial crude extract yield is significantly lower than expected. What are the common causes?

Answer: A low yield of crude extract can stem from several factors related to the plant material and the initial extraction phase.

  • Plant Material Quality: The concentration of ingenol mebutate in Euphorbia peplus is naturally low.[1] The yield can be affected by the plant's age, growing conditions, and time of harvest. Older or senescent tissues may contain degraded target compounds. It is advisable to use young, healthy, and actively growing plant tissues.

  • Drying and Storage: While research has shown that both fresh and dried E. peplus can be used for extraction, improper drying or storage can lead to degradation of ingenol esters.[2] If drying, use low temperatures (e.g., 40-50°C) and store the material in a cool, dark, and dry place to minimize enzymatic or oxidative degradation.

  • Particle Size: Inefficient grinding of the plant material can result in poor solvent penetration. Ensure the plant material is pulverized into a fine, homogenous powder to maximize the surface area available for extraction.

  • Choice of Solvent: The polarity of the extraction solvent is critical. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used for reflux extraction.[3] Using a non-polar solvent may result in poor extraction efficiency.

  • Solvent-to-Solid Ratio: An insufficient volume of solvent will not fully saturate the plant material, leading to an incomplete extraction. A common starting ratio is 10:1 (solvent volume to plant weight), but this may require optimization.

  • Extraction Time and Temperature: The duration and temperature of the extraction process must be optimized. For reflux extraction, ensure the temperature is appropriate for the solvent used. For maceration at room temperature, a sufficient duration (e.g., 48-72 hours) is necessary to allow for effective diffusion.

Category 2: Low Yield of Pure Ingenol

Question: I have a good quantity of crude extract, but the final yield of purified ingenol is very low. What could be the problem?

Answer: This issue typically points to problems during the purification and isolation stages, or degradation of the target compound.

  • Compound Degradation: Ingenol and its esters can be sensitive to high temperatures and extreme pH levels.

    • Thermal Degradation: Prolonged exposure to high heat during solvent evaporation can degrade the compound. Use a rotary evaporator under reduced pressure to keep the temperature low.

    • pH Instability: Highly acidic or alkaline conditions during partitioning or hydrolysis steps can cause structural changes. Carefully control the pH and neutralize the solution as required by the protocol.

  • Inefficient Purification: A multi-step purification process is often necessary, and losses can occur at each stage.

    • Liquid-Liquid Partitioning: Incomplete separation of layers or formation of emulsions can lead to significant loss of product.[4] To break emulsions, you can try adding brine (salting out) or gently swirling instead of vigorous shaking.[4] Ensure you are collecting the correct phase by testing the miscibility of each layer with a small amount of water.

    • Chromatography: The choice of stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient is critical for good separation. Co-elution of impurities with ingenol will result in a lower purity final product. Adsorption of the compound onto the column material can also reduce yield.

  • Losses During Crystallization:

    • Excess Solvent: Using too much solvent to dissolve the crude product for recrystallization is a very common cause of low yield, as a significant amount of the compound will remain in the mother liquor.

    • Improper Cooling: Cooling the solution too quickly can trap impurities and result in poor crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Category 3: General Process & Methodology

Question: What is a reliable alternative to sourcing ingenol from Euphorbia peplus?

Answer: Due to the low concentration of ingenol mebutate in E. peplus, commercial production has utilized other sources. Euphorbia lathyris is often used for the extraction of an ingenol derivative, which is then chemically converted to ingenol mebutate.[1] Additionally, research has identified other species like Euphorbia myrsinites as containing high concentrations of ingenol.[5][6] For research purposes, total synthesis is also becoming a more viable route as more efficient methods are developed.[7]

Question: Can you explain the role of alkaline hydrolysis in the extraction process?

Answer: The purpose of alkaline hydrolysis (e.g., using sodium hydroxide (B78521) or sodium methoxide) is to cleave the ester groups from various ingenol esters present in the crude extract. This converts compounds like ingenol-3-angelate (ingenol mebutate) into the parent compound, ingenol. This step can be useful for standardizing the final product to a single compound (ingenol) before potential semi-synthesis of other derivatives.

Quantitative Data on Ingenol Yield

The yield of ingenol varies significantly between different Euphorbia species and extraction methods. The following table summarizes reported yields from scientific literature.

Plant SourcePart UsedExtraction/Method HighlightReported Yield
Euphorbia myrsinitesLower leafless stemsMethanolic extraction, UHPLC-MS/MS analysis547 mg/kg (dry weight)[6]
Euphorbia lathyrisSeedsSemi-synthesis from isolated ingenol~100 mg/kg (dry weight)[5]
Euphorbia peplusWhole plantEthyl acetate (B1210297) extraction at 120 °C43.8 mg/kg[5]

Experimental Protocols

Representative Protocol: Extraction and Purification of Ingenol

This protocol is a composite representation based on common methodologies. Note: All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

1. Preparation of Plant Material: a. Air-dry fresh Euphorbia peplus plant material in the shade or in an oven at a low temperature (40-50°C) until a constant weight is achieved. b. Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction (Reflux): a. Place the powdered plant material in a round-bottom flask. b. Add an 80-100% methanol or ethanol solution at a 10:1 solvent-to-solid ratio (v/w). c. Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. d. Allow the mixture to cool, then filter to separate the plant debris from the extract. e. Repeat the extraction on the plant debris 2-3 times to maximize yield. f. Combine all filtrate portions.

3. Concentration: a. Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a viscous crude extract.

4. Liquid-Liquid Partitioning: a. Resuspend the crude extract in a mixture of ethyl acetate and water. b. Transfer the mixture to a separatory funnel and shake gently to partition the compounds. Allow the layers to separate. c. Collect the organic (ethyl acetate) layer. d. Back-extract the aqueous layer 2-3 times with fresh ethyl acetate. e. Combine all organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

5. Purification by Column Chromatography: a. Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane). b. Dissolve the concentrated extract from step 4 in a minimal amount of solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, typically using a hexane-ethyl acetate solvent system. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing ingenol. e. Combine the pure fractions and concentrate under reduced pressure.

6. Crystallization: a. Dissolve the purified ingenol fraction in a minimal amount of a suitable hot solvent or solvent mixture. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. d. Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow

ExtractionWorkflow Plant Plant Material (E. peplus) Grinding Drying & Grinding Plant->Grinding Extraction Solvent Extraction Grinding->Extraction Concentration1 Concentration (Rotovap) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning Concentration1->Partitioning Concentration2 Concentration Partitioning->Concentration2 Chromatography Column Chromatography Concentration2->Chromatography Crystallization Crystallization & Drying Chromatography->Crystallization Final Pure Ingenol Crystallization->Final SignalingPathway cluster_pathway Intracellular Signaling Cascade IM Ingenol Mebutate PKCd Activation of Protein Kinase Cδ (PKCδ) IM->PKCd directly binds & activates MEK MEK Activation PKCd->MEK Inflammation Neutrophil-mediated Inflammatory Response PKCd->Inflammation ERK ERK Activation MEK->ERK CellDeath Primary Necrosis (Cell Death) ERK->CellDeath

References

Technical Support Center: Total Synthesis of the Ingenane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of the complex ingenane (B1209409) skeleton.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the ingenane skeleton?

The synthesis of the ingenane core, found in compounds like ingenol (B1671944), is notoriously difficult due to a combination of structural features. The central challenge is the construction of the strained bicyclo[4.4.1]undecane ring system which features an unusual "inside-outside" or in,out bridgehead stereochemistry.[1][2] This conformationally restricted core is highly strained. Additionally, the skeleton is highly oxygenated, often featuring a dense array of functional groups, including a cis-triol motif, which demands precise stereocontrol and complex protecting group strategies.[1] Early synthetic routes were often very long, with some extending to over 40 steps, highlighting the molecule's complexity.[3]

Q2: What are the key strategic approaches to forming the strained ingenane core?

Several strategies have been developed to tackle the formidable core structure:

  • Intramolecular Dioxenone Photoaddition-Fragmentation: This modified de Mayo reaction was instrumental in the first synthesis of an ingenane system with the correct trans-bridgehead stereochemistry.[4][5]

  • Ring-Closing Metathesis (RCM): RCM has been employed to close the seven-membered B-ring and form the tetracyclic skeleton.[2][5] However, this approach can be hampered by low conversion rates due to the high strain of the target structure.[5]

  • Pauson-Khand Reaction: This reaction has been explored as a method for assembling the carbon framework of the molecule.[6]

  • Biomimetic Pinacol Rearrangement: Inspired by the proposed biosynthesis, this strategy has been used to orchestrate the final skeletal arrangement.[1]

  • Tandem Birch Reduction-Cope Rearrangement: An early approach that aimed to construct the core but encountered challenges with regioselectivity.[1]

Q3: How is the critical C-8/C-10 trans intrabridgehead stereochemistry ("inside-outside") established?

Establishing the thermodynamically challenging in,out stereochemistry is a cornerstone of any ingenane synthesis. One of the first successful methods involved an intramolecular [2+2] photocycloaddition of a dioxenone, followed by a fragmentation, which effectively sets the C-8/C-10 trans relationship.[4] Another reported approach involves an alkoxide-mediated sigmatropic hydrogen shift to convert a more stable out,out stereoisomer into the desired strained in,out product.[5]

Q4: What are the most important considerations for developing a protecting group strategy for ingenol synthesis?

Due to the high density of hydroxyl groups with similar reactivity, a robust and orthogonal protecting group strategy is critical.[7][8] Key considerations include:

  • Orthogonality: Protecting groups must be chosen so that each one can be removed under specific conditions that do not affect the others.[9] This allows for the selective manipulation of individual hydroxyl groups late in the synthesis.

  • Stability: The protecting groups must be stable enough to survive multiple synthetic steps under various reaction conditions.[8]

  • Yields: The protection and deprotection steps must be high-yielding to maintain the overall efficiency of a long synthetic sequence.[9]

  • Minimal Complexity: The chosen groups should not introduce additional stereocenters or complicate purification and characterization.[8]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yields in Ring-Closing Metathesis (RCM) for Core Construction

Question: My RCM reaction to form the tetracyclic ingenane core is showing low conversion and/or forming significant dimeric or ring-opened byproducts. What are the likely causes and potential solutions?

Answer: This is a common problem when using RCM to form highly strained rings like the ingenane core. The reaction is often reversible, and the thermodynamic stability of the starting diene can compete with the strained cyclic product.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Grubbs-type catalyst may be decomposing before the reaction reaches completion.

    • Troubleshooting:

      • Ensure all solvents and reagents are rigorously degassed and dried.

      • Consider slow addition of the catalyst over several hours.

      • Switch to a more robust or reactive catalyst (e.g., Grubbs III or Hoveyda-Grubbs II).

  • Unfavorable Equilibrium: The high strain of the target in,out bicyclic system may shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Run the reaction at the lowest possible temperature that still allows for catalytic turnover.

      • Use high dilution conditions (e.g., <0.001 M) to favor intramolecular cyclization over intermolecular dimerization.

      • If possible, modify the RCM precursor to yield a more substituted, and thus more thermodynamically stable, double bond within the product. It has been shown that modifying the substrate can lead to improved yields.[5]

  • Competing Non-Productive Reactions: The substrate may be prone to competing ring-opening metathesis or other side reactions.

    • Troubleshooting:

      • Analyze the crude reaction mixture by NMR and MS to identify byproducts, which can provide insight into the competing pathways.

      • A change in solvent (e.g., from dichloromethane (B109758) to toluene) can sometimes alter the reaction pathway and improve yields.

Issue 2: Poor Stereocontrol in Late-Stage Oxidations

Question: I am attempting to introduce the C-3, C-4, and C-5 hydroxyl groups on the pre-formed ingenane skeleton, but the reactions are yielding complex mixtures of stereoisomers. How can I improve the stereoselectivity?

Answer: Achieving stereocontrol on the complex, three-dimensional ingenane scaffold is challenging due to steric hindrance and the presence of multiple reactive sites. The "two-phase" synthesis strategy, where the carbon skeleton is built first followed by late-stage oxidations, is powerful but requires careful planning.[6][10][11]

Potential Causes & Solutions:

  • Lack of Facial Selectivity: Reagents may be able to approach the molecule from multiple faces with similar ease.

    • Troubleshooting:

      • Use a Directing Group: Employ a nearby functional group (often an existing hydroxyl) to direct the oxidant to one face of the molecule. For example, vanadium-catalyzed epoxidations are directed by allylic alcohols.

      • Substrate Control: The inherent conformation of the ingenane skeleton can be exploited. Analyze a 3D model of your intermediate to predict the most sterically accessible face for reagent attack.

      • Reagent Choice: Use bulkier reagents (e.g., m-CPBA vs. DMDO) which may exhibit higher selectivity based on steric hindrance.

  • Incorrect Precursor Geometry: The conformation of your specific intermediate may not favor the formation of the desired stereoisomer.

    • Troubleshooting:

      • Consider if a different protecting group elsewhere on the molecule could alter the conformation to better shield one face of the reactive site.

      • A successful strategy for installing the C3, C4, C5-triol moiety involved a stereoselective double dihydroxylation on a diene precursor, effectively setting multiple stereocenters in a controlled manner based on the existing geometry.[3]

Data Presentation

Table 1: Comparison of Selected Total Synthesis Strategies for (+)-Ingenol

Lead Author (Year)Starting MaterialKey Strategy for Core ConstructionLongest Linear Sequence (Steps)Overall Yield (%)Reference
Winkler (2002)IsopreneIntramolecular Dioxenone Photocycloaddition37~0.1%[4]
Tanino/Kuwajima (2002)Acetylene Dicobalt ComplexIntramolecular Cyclization / Rearrangement46Not Reported[3]
Baran (2013)(+)-3-CarenePinacol Rearrangement / C-H Oxidation141.8%[11]

Note: Yields and step counts are approximate and serve for comparative purposes.

Experimental Protocols

Protocol 1: Hypothetical Intramolecular Dioxenone Photoaddition-Fragmentation (de Mayo Reaction) This protocol is a generalized representation based on the strategy used to establish the trans-bridgehead stereochemistry.[4]

  • Preparation of the Dioxenone Precursor: The ingenane precursor containing a suitably positioned alkene and a 1,3-dicarbonyl moiety is cyclized with acetone (B3395972) under acidic catalysis to form the corresponding dioxenone.

  • Photocycloaddition:

    • Dissolve the dioxenone precursor (1.0 eq) in a 10:1 mixture of cyclohexane (B81311) and acetone to a final concentration of 0.01 M in a quartz reaction vessel.

    • Purge the solution with argon for 30 minutes to remove dissolved oxygen.

    • Irradiate the solution using a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to block wavelengths <290 nm) at 0 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

    • Concentrate the solvent in vacuo. The crude product is the tetracyclic cyclobutane (B1203170) adduct.

  • Fragmentation:

    • Dissolve the crude adduct in methanol.

    • Add a catalytic amount of potassium carbonate (0.2 eq) and stir at room temperature for 4 hours. This induces a retro-aldol-type fragmentation to open the cyclobutane ring, revealing the 1,5-dicarbonyl system and establishing the trans-bridgehead junction.

    • Neutralize the reaction with aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the residue by silica (B1680970) gel chromatography to yield the desired ingenane core with the correct C-8/C-10 stereochemistry.

Visualizations

G cluster_challenges Core Synthetic Challenges in Ingenane Synthesis main Ingenane Skeleton strain Ring Strain (Bicyclo[4.4.1] Core) main->strain stereo Stereocontrol main->stereo oxygen High Oxygenation main->oxygen in_out "In/Out" Bridgehead (C8/C10 trans) strain->in_out stereo->in_out c11 C11-Methyl Center stereo->c11 triol cis-Triol Motif oxygen->triol protect Orthogonal Protecting Groups oxygen->protect

Caption: Key challenges in the total synthesis of the ingenane skeleton.

G start Problem: Low RCM Yield q1 Analyze Byproducts: Dimer or Starting Material? start->q1 Is conversion low? q2 Check Catalyst & Conditions start->q2 Is reaction stalling? sol1 Action: Increase Dilution (Favors Intramolecular Rxn) q1->sol1 Dimer is major byproduct sol2 Action: Modify Substrate (Create more stable product olefin) q1->sol2 Starting material remains sol3 Action: Use Fresh/More Active Catalyst & Purified Solvent q2->sol3 sol4 Action: Slow Catalyst Addition q2->sol4

Caption: Troubleshooting workflow for low-yield Ring-Closing Metathesis.

G Ingenane Ingenane Core C3-OH C5-OH C20-OH PG1 PG1 (e.g., TBDMS) Ingenane:f1->PG1 Protect PG2 PG2 (e.g., Ac) Ingenane:f2->PG2 Protect PG3 PG3 (e.g., Bn) Ingenane:f3->PG3 Protect Cond1 Condition A (e.g., TBAF) PG1->Cond1 Deprotect Cond2 Condition B (e.g., K2CO3/MeOH) PG2->Cond2 Deprotect Cond3 Condition C (e.g., H2, Pd/C) PG3->Cond3 Deprotect Cond1->PG2 No Reaction Cond1->PG3 No Reaction Cond2->PG1 No Reaction Cond2->PG3 No Reaction Cond3->PG1 No Reaction Cond3->PG2 No Reaction

Caption: Logic diagram for an orthogonal protecting group strategy.

References

Technical Support Center: Acyl Migration in Ingenol Mebutate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding acyl migration in ingenol (B1671944) mebutate and its derivatives. Acyl migration is a critical factor affecting the stability, activity, and analytical profiling of these compounds. Understanding and controlling this process is essential for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in the context of ingenol mebutate?

A1: Acyl migration is an intramolecular chemical reaction where the angeloyl group at the C3 position of the ingenol backbone rearranges to other hydroxyl positions, most commonly the C5 or C20 positions. This results in the formation of structural isomers of ingenol mebutate. This process is a known degradation pathway for ingenol esters and can significantly impact the compound's biological activity and chemical stability. The migration is thought to proceed through either a concerted or stepwise intramolecular pathway, with the presence of water potentially catalyzing the reaction by lowering the energy barrier for the migration to occur[1].

Q2: Why is it important to control for acyl migration in my experiments?

A2: Controlling for acyl migration is crucial for several reasons:

  • Biological Activity: The different isomers of ingenol mebutate may exhibit varied biological potencies. Uncontrolled formation of these isomers can lead to inconsistent and erroneous results in bioassays.

  • Compound Stability: Acyl migration is a degradation pathway that reduces the concentration of the active parent compound, ingenol mebutate, in your experimental samples over time.

  • Analytical Accuracy: The presence of multiple isomers can complicate analytical procedures like HPLC and mass spectrometry, potentially leading to misidentification or inaccurate quantification if the method is not optimized to separate these closely related compounds.

Q3: What are the primary factors that influence the rate of acyl migration?

A3: The primary factors influencing acyl migration in ingenol mebutate and its derivatives are:

  • pH: Acyl migration is significantly accelerated under basic or even neutral aqueous conditions. To maintain chemical stability, ingenol mebutate requires pH control, with optimal stability observed at a pH of 3.2. The commercial formulation of ingenol mebutate gel is buffered to a low pH to minimize this degradation pathway.

  • Temperature: Like most chemical reactions, the rate of acyl migration increases with temperature. Therefore, it is recommended to store ingenol mebutate and its solutions at low temperatures.

  • Solvent: The presence of water can facilitate acyl migration[1]. While anhydrous conditions are ideal for long-term storage, in many experimental settings, aqueous buffers are necessary. The choice of solvent can also play a role; for example, nonpolar solvents may slow down the migration compared to polar protic solvents.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the handling and use of ingenol mebutate and its derivatives in experimental settings.

Problem 1: Inconsistent or lower-than-expected biological activity in in-vitro assays.

  • Possible Cause: Degradation of ingenol mebutate due to acyl migration in the cell culture medium. Standard cell culture media are typically buffered at a physiological pH (around 7.4), which can promote the rapid degradation of ingenol mebutate.

  • Solution:

    • Minimize Incubation Time: Design experiments with the shortest possible incubation times to reduce the extent of degradation.

    • Freshly Prepare Solutions: Prepare working solutions of ingenol mebutate in your cell culture medium immediately before adding them to the cells. Do not store the compound diluted in aqueous buffers for extended periods.

    • pH Considerations: While altering the pH of the cell culture medium is generally not feasible due to cell viability concerns, be aware that the compound's stability is compromised at neutral pH.

    • Control Experiments: Include a time-course stability study of ingenol mebutate in your specific cell culture medium as a control experiment. Analyze the medium at different time points using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the remaining parent compound.

Problem 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.

  • Possible Cause: Formation of acyl migration isomers during sample preparation, storage, or analysis.

  • Solution:

    • Control Sample Preparation Conditions: Keep sample preparation times short and temperatures low. If possible, use acidic buffers or solvents to prepare samples for analysis.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating ingenol mebutate from its potential isomers. This may require careful optimization of the column, mobile phase, and gradient conditions.

    • Use a Stability-Indicating Method: A validated stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, including isomers.

Problem 3: Difficulty in preparing a stable stock solution.

  • Possible Cause: Use of an inappropriate solvent or improper storage conditions.

  • Solution:

    • Solvent Selection: For preparing high-concentration stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to keep the final concentration of DMSO in cell culture experiments below 0.3% (preferably 0.1%) to avoid solvent-induced cellular effects[2].

    • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation. Protect from light if the compound is known to be light-sensitive. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data on Ingenol Mebutate Stability

The following table summarizes quantitative data on the stability of ingenol mebutate under specific conditions. This data highlights the importance of pH and temperature in maintaining the integrity of the compound.

CompoundConditionsTime (hours)% Remaining Parent CompoundReference
Ingenol Mebutate0.067 M Phosphate Buffer (pH 7.4) at 37 °C0100[3]
1~60[3]
2~40[3]
4~20[3]
8<10[3]
Ingenol Disoxate0.067 M Phosphate Buffer (pH 7.4) at 37 °C0100[3]
24~95[3]

Note: The data for ingenol mebutate shows a rapid degradation at physiological pH and temperature, emphasizing the need for careful experimental design and handling.

Experimental Protocols

Protocol 1: General Guidelines for Preparing Ingenol Mebutate Stock Solutions for In-Vitro Assays

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the solvent for preparing the primary stock solution[2].

  • Weighing: Accurately weigh the required amount of ingenol mebutate powder in a clean, dry vial. If the compound is light-sensitive, use an amber vial or cover the vial with aluminum foil.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure rapid and thorough mixing. It is critical to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity[2].

Protocol 2: Forced Degradation Study for Ingenol Mebutate (General Approach)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of ingenol mebutate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter duration due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient to ensure that the analytical method can detect and resolve the degradants.

Visualizations

Acyl_Migration_Pathway Ingenol_Mebutate Ingenol Mebutate (3-O-angeloyl-ingenol) Intermediate Orthoester Intermediate (Five-membered ring) Ingenol_Mebutate->Intermediate Acyl Migration (pH, Temp dependent) Isomer_1 Ingenol-5-angelate Intermediate->Isomer_1 Isomer_2 Ingenol-20-angelate Intermediate->Isomer_2

Caption: Proposed intramolecular acyl migration pathway of ingenol mebutate.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solution Dilute in Assay Medium Stock_Solution->Working_Solution Incubation Incubate with Cells Working_Solution->Incubation Sampling Collect Samples (e.g., cell lysate, supernatant) Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Quantification Quantify Parent Compound and Isomers Analysis->Quantification

Caption: General workflow for in-vitro experiments with ingenol mebutate.

References

Technical Support Center: Purification of Crude Ingenol-3-Angelate Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude ingenol-3-angelate extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for extracting ingenol-3-angelate?

A1: Ingenol-3-angelate is a diterpenoid ester most notably isolated from the sap of plants in the Euphorbia genus, particularly Euphorbia peplus (petty spurge) and Euphorbia drummondii.[1] It can also be obtained via semi-synthesis from ingenol (B1671944), which is more abundantly found in the seeds of Euphorbia lathyris.[2]

Q2: What are the common impurities in a crude ingenol-3-angelate extract?

A2: Crude extracts from Euphorbia species are complex mixtures. Besides the target ingenol-3-angelate, common impurities include other diterpenoids such as jatrophanes and pepluanes, triterpenoids (e.g., lanosterol, cycloartenol), flavonoids, sterols (e.g., β-sitosterol, campesterol, stigmasterol), and tannins.[3][4] A significant challenge is the presence of the isomeric impurity, ingenol-3-tigliate.[5]

Q3: What are the general methods for purifying crude ingenol-3-angelate extract?

A3: The purification of crude ingenol-3-angelate extract typically involves a multi-step approach combining several chromatographic techniques. The most common methods are silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1] Crystallization can also be employed as a final purification step.[6]

Q4: What is a typical yield for ingenol-3-angelate from natural sources?

A4: The yield of ingenol-3-angelate from natural sources is generally low. For instance, extraction from the aerial parts of Euphorbia peplus can yield approximately 1.1 mg of ingenol-3-angelate per kg of plant material.[2] Semi-synthesis from ingenol, which can be isolated from Euphorbia lathyris seeds at about 275 mg/kg, offers a higher-yielding alternative.[2]

Q5: How can the purity of ingenol-3-angelate be assessed?

A5: The purity of ingenol-3-angelate is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and identify any impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield of Ingenol-3-Angelate After Purification
Possible Cause Troubleshooting Steps
Degradation of Ingenol-3-Angelate Ingenol-3-angelate can be sensitive to prolonged exposure to certain conditions. Avoid harsh pH and high temperatures during extraction and purification. It is advisable to work quickly and store extracts and fractions at low temperatures (-20°C).
Incomplete Elution from Chromatography Column The mobile phase may not be strong enough to elute the compound completely. If using silica gel chromatography, gradually increase the polarity of the solvent system. For example, if you are using a petroleum ether:ethyl acetate (B1210297) gradient, increase the proportion of ethyl acetate.
Co-elution with Other Compounds If ingenol-3-angelate is co-eluting with impurities, this can lead to loss of product during fraction cutting to improve purity. Optimize the selectivity of your chromatography method. For HPLC, this may involve trying different stationary phases (e.g., C18, phenyl-hexyl) or modifying the mobile phase with different additives.
Losses During Solvent Evaporation Ingenol-3-angelate is a non-volatile compound, but care should be taken during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) to prevent any potential degradation.
Issue 2: Poor Separation of Ingenol-3-Angelate from Impurities
Problem Recommended Solution
Presence of Isomeric Impurity (Ingenol-3-Tigliate) The separation of ingenol-3-angelate from its Z-isomer, ingenol-3-tigliate, can be challenging. A high-resolution preparative HPLC method is often required. Consider using a column with high efficiency and optimizing the mobile phase composition. A gradient elution with acetonitrile (B52724) and water is commonly used.[5]
Co-elution with Other Diterpenoids Euphorbia extracts contain a variety of structurally similar diterpenoids.[3] To improve separation, a multi-step purification strategy is recommended. Start with silica gel column chromatography to remove less polar impurities, followed by preparative HPLC for fine separation. Tandem chromatography techniques (e.g., multiple HPLC steps with different columns) may be necessary for very complex mixtures.
Broad Peaks in Chromatography Broad peaks can result from column overloading, poor column packing, or secondary interactions with the stationary phase. Reduce the sample load on the column. For silica gel, ensure the column is packed uniformly. For HPLC, ensure the sample is dissolved in a solvent weaker than the initial mobile phase.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification

This protocol is designed for the initial cleanup of a crude extract to enrich the ingenol-3-angelate fraction.

  • Preparation of the Crude Extract:

    • Extract the dried and powdered plant material (e.g., Euphorbia peplus) with a suitable solvent such as methanol (B129727) or ethanol.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

    • The crude residue can be pre-adsorbed onto a small amount of silica gel for dry loading onto the column.

  • Column Packing:

    • Select a glass column with an appropriate diameter and length based on the amount of crude extract.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., petroleum ether or hexane).

    • Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading:

    • Carefully load the pre-adsorbed sample or the crude extract dissolved in a minimal amount of a non-polar solvent onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as petroleum ether:ethyl acetate (e.g., 95:5).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • A typical gradient could be from 95:5 to 80:20 petroleum ether:ethyl acetate. A specific reported system for purifying a related ingenol derivative used a petroleum ether:ethyl acetate ratio of 85:15.[5]

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing ingenol-3-angelate.

    • Pool the fractions containing the compound of interest.

Protocol 2: Preparative HPLC for High-Purity Isolation

This protocol is for the final purification of the enriched fraction obtained from silica gel chromatography.

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).

    • Select a preparative reversed-phase column (e.g., C18, 10 µm particle size).

  • Mobile Phase:

    • Prepare a mobile phase consisting of acetonitrile and water. A gradient elution is typically used.

    • A common gradient starts with a lower concentration of acetonitrile and gradually increases to elute more retained compounds. For example, a gradient of 40% to 80% acetonitrile in water over 30 minutes.

  • Sample Preparation:

    • Dissolve the enriched fraction from the previous step in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run the gradient elution method. The retention time of ingenol-3-angelate will depend on the specific column and gradient conditions.

  • Fraction Collection:

    • Collect the peak corresponding to ingenol-3-angelate using a fraction collector.

  • Purity Analysis and Final Product Preparation:

    • Analyze the collected fraction for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure ingenol-3-angelate. A purity of >99% can be achieved with this method.[5]

Data Presentation

Table 1: Comparison of Purification Methods for Ingenol-3-Angelate

Purification Method Typical Stationary Phase Common Mobile Phase System Achievable Purity Advantages Disadvantages
Silica Gel Column Chromatography Silica Gel (230-400 mesh)Petroleum Ether:Ethyl Acetate gradient60-80% (in enriched fraction)High loading capacity, cost-effective for initial cleanup.Lower resolution compared to HPLC, may not separate close-eluting impurities.
Preparative HPLC Reversed-phase C18 (5-10 µm)Acetonitrile:Water gradient>99%[5]High resolution and efficiency, excellent for final purification and separating isomers.Lower loading capacity, more expensive solvents and equipment.
Crystallization N/AVarious solvent systems (e.g., ethyl acetate at low temperature)[6]>98%Can yield very high purity product, scalable.Requires a relatively pure starting material, yield can be variable.

Table 2: Reported Yields of Ingenol-3-Angelate from Natural Sources

Plant Source Part of Plant Extraction Method Reported Yield Reference
Euphorbia peplusAerial partsSolvent Extraction~1.1 mg/kg[2]
Euphorbia lathyris (for Ingenol)SeedsSolvent Extraction~275 mg/kg (of Ingenol)[2]

Mandatory Visualization

Purification_Workflow Start Crude Extract from Euphorbia sp. Silica_Gel Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate Gradient) Start->Silica_Gel Enriched_Fraction Enriched Ingenol-3-Angelate Fraction Silica_Gel->Enriched_Fraction Collect Fractions Waste1 Non-polar Impurities Silica_Gel->Waste1 Discard Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) Enriched_Fraction->Prep_HPLC Pure_I3A Pure Ingenol-3-Angelate (>99%) Prep_HPLC->Pure_I3A Collect Target Peak Waste2 Polar Impurities Prep_HPLC->Waste2 Discard

Caption: General workflow for the purification of ingenol-3-angelate from a crude plant extract.

Troubleshooting_Logic Start Poor Purification Result Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Start->Check_Purity Degradation Check for Degradation (TLC/HPLC of crude vs. final) Check_Yield->Degradation Yes Elution Optimize Elution Strength Check_Yield->Elution Yes Isomer Check for Isomers (e.g., Ingenol-3-Tigliate) Check_Purity->Isomer Yes Coelution Check for Co-eluting Diterpenoids Check_Purity->Coelution Yes Optimize_HPLC Optimize Preparative HPLC (Gradient, Column) Isomer->Optimize_HPLC Multi_Step Implement Multi-Step Purification Coelution->Multi_Step

Caption: Troubleshooting decision tree for ingenol-3-angelate purification issues.

References

Technical Support Center: Enhancing the Intracellular Stability of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ingenol (B1671944) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the intracellular stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the intracellular degradation of ingenol derivatives?

A1: Based on studies of the parent compound, ingenol, the primary intracellular metabolic pathways are believed to involve[1][2][3]:

  • Phase I Metabolism: Hydroxylation and oxygenation of the ingenol core structure.

  • Phase II Metabolism: Sulfonation and glucuronidation, which increase water solubility and facilitate cellular efflux.

  • Ester Hydrolysis: Ingenol derivatives are esters, making them susceptible to hydrolysis by intracellular carboxylesterases, which would cleave the ester side chain and release the ingenol core.

Q2: How long can I expect my ingenol derivative to remain active in cell culture?

A2: The intracellular half-life of an ingenol derivative can vary significantly depending on the specific derivative, the cell type, and the experimental conditions. As esters, they are prone to enzymatic degradation by intracellular esterases[4][5]. It is recommended to perform time-course experiments to determine the optimal treatment duration for your specific system. For compounds with high lipophilicity, cellular uptake may be rapid, but they may also be subject to efflux mechanisms[6].

Q3: My experimental results with ingenol derivatives are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are often a sign of compound instability. Factors that can contribute to this include:

  • Variable enzyme activity: Different cell lines or even the same cell line at different passages can have varying levels of metabolic enzymes and esterases.

  • pH shifts in media: The stability of ester compounds can be sensitive to pH changes in the cell culture medium.

  • Improper storage: Stock solutions of ingenol derivatives, like the similar phorbol (B1677699) esters, should be stored at -20°C in the dark, preferably in an anhydrous solvent like DMSO, to prevent degradation[7].

Q4: How can I enhance the intracellular stability of my ingenol derivative?

A4: Enhancing intracellular stability can be approached in several ways:

  • Structural Modification: Modifying the ester side chain can alter susceptibility to esterases. For example, bulkier side chains may sterically hinder enzyme access.

  • Co-treatment with Inhibitors: Using broad-spectrum esterase inhibitors (e.g., paraoxon) or inhibitors of specific metabolic pathways (e.g., inhibitors of cytochrome P450 enzymes) can increase the intracellular half-life of your compound. However, these inhibitors can have off-target effects and should be used with appropriate controls.

  • Formulation Strategies: For in vivo studies, formulation with delivery systems like PEGylated niosomes can protect the compound from degradation and enhance cellular uptake[8].

Troubleshooting Guides

Issue 1: Loss of Compound Activity Over Time in Culture

Possible Cause: Your ingenol derivative is being metabolized or degraded by the cells.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Treat your cells with the ingenol derivative and assess the biological endpoint at multiple time points (e.g., 2, 4, 8, 12, 24 hours). This will help you determine the window of maximum activity and the rate of activity loss.

  • Use Metabolic Inhibitors: Co-incubate your ingenol derivative with a broad-spectrum inhibitor of cytochrome P450 enzymes (e.g., 1-aminobenzotriazole) or an esterase inhibitor. If the activity of your compound is prolonged, it suggests metabolism via these pathways.

  • Analyze Compound Integrity: If you have access to LC-MS, you can analyze the cell lysate or culture supernatant at different time points to directly measure the concentration of the parent compound and detect the appearance of metabolites.

Issue 2: High Variability Between Experimental Replicates

Possible Cause: Inconsistent compound stability or cellular activity.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media conditions are consistent across all experiments.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your ingenol derivative from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Check for Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and affect compound stability.

  • Assess Cytotoxicity: High concentrations of some ingenol derivatives can induce cytotoxicity, leading to variable results. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

Data Presentation

Table 1: Factors Influencing Intracellular Stability of Ingenol Derivatives

FactorDescriptionPotential Impact on StabilityMitigation Strategies
Enzymatic Degradation Hydrolysis by intracellular esterases; Phase I and II metabolism.Decreased half-life and activity.Co-treatment with metabolic inhibitors; structural modification of the derivative.
pH of Culture Medium Acidic or alkaline conditions can promote hydrolysis of the ester linkage.Decreased stability in solution.Maintain optimal pH of the culture medium; prepare fresh solutions.
Storage Conditions Improper storage of stock solutions can lead to degradation.Loss of compound potency.Store stock solutions at -20°C in an anhydrous solvent, protected from light[7].
Cellular Efflux Active transport of the compound out of the cell by efflux pumps.Reduced intracellular concentration and duration of action.Co-treatment with efflux pump inhibitors (e.g., verapamil), though off-target effects are a concern.

Experimental Protocols

Protocol 1: Time-Course Experiment to Assess Functional Stability

Objective: To determine the duration of biological activity of an ingenol derivative in a cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ingenol derivative stock solution (in DMSO)

  • Assay reagents for measuring the desired biological endpoint (e.g., reporter gene assay, cell viability assay)

Procedure:

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare a working solution of the ingenol derivative in complete culture medium at the final desired concentration.

  • Add the ingenol derivative solution to the cells. Include a vehicle control (DMSO) group.

  • Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, terminate the experiment and measure the biological response according to your specific assay protocol.

  • Plot the biological response as a function of time to determine the time at which the response peaks and begins to decline.

Protocol 2: Assessing Metabolic Stability Using LC-MS

Objective: To quantify the degradation of an ingenol derivative in the presence of cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ingenol derivative

  • LC-MS system

Procedure:

  • Plate cells in a multi-well plate and grow to confluency.

  • Treat the cells with the ingenol derivative at a known concentration.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the culture supernatant and the cell lysate.

  • For the cell lysate, wash the cells with PBS, then lyse them using a suitable method (e.g., sonication in methanol).

  • Prepare the samples for LC-MS analysis (e.g., protein precipitation, centrifugation).

  • Analyze the samples by LC-MS to quantify the concentration of the parent ingenol derivative.

  • Calculate the half-life of the compound by plotting the natural log of the concentration versus time.

Visualizations

Signaling_Pathway Ingenol_Derivative Ingenol Derivative PKC Protein Kinase C (PKC) Ingenol_Derivative->PKC Activation Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_Effectors Phosphorylation Cascade Biological_Response Biological Response (e.g., Cytokine Release, Apoptosis) Downstream_Effectors->Biological_Response

Caption: Signaling pathway of ingenol derivatives.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis Start Plate Cells Treatment Add Ingenol Derivative Start->Treatment Incubation Incubate for Time Course Treatment->Incubation Harvest Harvest Supernatant and Lysate Incubation->Harvest LCMS LC-MS Analysis Harvest->LCMS Data Calculate Half-life LCMS->Data

Caption: Workflow for assessing metabolic stability.

Degradation_Pathways cluster_PhaseI Phase I Metabolism cluster_Ester_Hydrolysis Ester Hydrolysis cluster_PhaseII Phase II Metabolism Ingenol_Derivative Ingenol Derivative Hydroxylation Hydroxylation/ Oxygenation Ingenol_Derivative->Hydroxylation Esterase Carboxylesterases Ingenol_Derivative->Esterase Glucuronidation Glucuronidation/ Sulfonation Hydroxylation->Glucuronidation Ingenol_Core Ingenol Core Esterase->Ingenol_Core Side_Chain Ester Side Chain Esterase->Side_Chain Ingenol_Core->Glucuronidation Excretion Cellular Efflux Glucuronidation->Excretion

References

Validation & Comparative

Unveiling the Activity of Ingenol-3-Angelate (PEP005) and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and dermatology, Ingenol-3-angelate (PEP005), the active ingredient in the FDA-approved drug Picato®, is a well-known activator of Protein Kinase C (PKC) with potent anti-tumor effects. A lesser-known but structurally related compound, Ingenol-5,20-acetonide-3-O-angelate, plays a crucial role not in biological activity, but in the synthesis of PEP005. This guide provides a comparative overview of these two molecules, clarifying their distinct roles and likely activities based on available chemical and biological data.

Chemical Structures and Functional Relationship

This compound is a synthetic intermediate created during the semi-synthesis of Ingenol-3-angelate (PEP005) from the more readily available ingenol (B1671944). The key structural difference is the presence of an acetonide group protecting the hydroxyl (-OH) groups at the C5 and C20 positions of the ingenol core in the former. This protecting group strategy is employed to allow for the selective esterification (angeloylation) at the C3 position. Following this targeted modification, the acetonide group is removed to yield the final, biologically active product, PEP005.

Comparative Overview: Activity and Function

While direct comparative experimental data on the biological activity of this compound versus PEP005 is not available in published literature, a functional comparison can be inferred from their chemical structures and roles in synthesis. The bulky acetonide protecting group in this compound is expected to sterically hinder the molecule's interaction with the diacylglycerol (DAG) binding domain of Protein Kinase C (PKC), which is the primary molecular target of PEP005. Therefore, this compound is presumed to be significantly less active or inactive as a PKC activator compared to PEP005.

Table 1: Comparison of this compound and Ingenol-3-angelate (PEP005)

FeatureThis compoundIngenol-3-angelate (PEP005)
Primary Role Synthetic IntermediateActive Pharmaceutical Ingredient
Chemical Structure Ingenol core with angelate at C3 and acetonide protecting group at C5 and C20Ingenol core with angelate at C3 and free hydroxyls at C5 and C20
Biological Activity Likely inactive or significantly reduced activity as a PKC activatorPotent activator of classical and novel PKC isoforms[1][2]
Primary Mechanism of Action Not applicable (as an intermediate)PKC activation, leading to direct cytotoxicity (apoptosis/necrosis) and induction of an inflammatory response[1]
Therapeutic Use NoneTopical treatment for actinic keratosis

Mechanism of Action: The Critical Role of PKC Activation by PEP005

Ingenol-3-angelate (PEP005) exerts its therapeutic effects through a dual mechanism of action, both of which are initiated by the activation of Protein Kinase C (PKC) isoforms.[1]

  • Direct Cytotoxicity: At high concentrations, PEP005 can induce rapid, necrotic cell death in tumor cells.[1] At lower, clinically relevant concentrations, it primarily induces apoptosis (programmed cell death) in cancer cells.[1][2] This pro-apoptotic effect is largely mediated through the activation of PKCδ.[1]

  • Induction of an Inflammatory Response: PEP005 activation of PKC in immune and endothelial cells leads to the release of pro-inflammatory cytokines and chemokines.[1] This results in the recruitment of neutrophils to the tumor site, which contributes to the elimination of remaining cancer cells.[1]

The following diagram illustrates the signaling pathway initiated by PEP005.

PEP005_Signaling_Pathway PEP005 Ingenol-3-angelate (PEP005) PKC Protein Kinase C (PKC) (classical & novel isoforms) PEP005->PKC Direct_Cytotoxicity Direct Cytotoxicity PKC->Direct_Cytotoxicity Inflammation Inflammatory Response PKC->Inflammation Apoptosis Apoptosis (via PKCδ) Direct_Cytotoxicity->Apoptosis Necrosis Necrosis Direct_Cytotoxicity->Necrosis Cytokine_Release Cytokine/Chemokine Release Inflammation->Cytokine_Release Tumor_Elimination Tumor Cell Elimination Apoptosis->Tumor_Elimination Necrosis->Tumor_Elimination Neutrophil_Recruitment Neutrophil Recruitment Cytokine_Release->Neutrophil_Recruitment Neutrophil_Recruitment->Tumor_Elimination

Caption: Signaling pathway of Ingenol-3-angelate (PEP005).

Experimental Protocols

While no protocols directly comparing the two compounds are available, the following outlines a typical experimental workflow to assess the primary activity of an ingenol derivative like PEP005.

Experimental Workflow for Assessing PKC Activation and Cytotoxicity

Experimental_Workflow start Start: Treat Cancer Cell Lines (e.g., Melanoma, Squamous Cell Carcinoma) with Test Compound pkc_assay PKC Activation Assay start->pkc_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay western_blot Western Blot for PKC isoform translocation pkc_assay->western_blot mtt_assay Cell Viability (MTT) Assay cytotoxicity_assay->mtt_assay apoptosis_assay Apoptosis (Annexin V/ Propidium (B1200493) Iodide) Assay cytotoxicity_assay->apoptosis_assay end End: Correlate PKC Activation with Cytotoxic Effects western_blot->end mtt_assay->end apoptosis_assay->end

Caption: Workflow for evaluating ingenol compound activity.

Key Experimental Methodologies

Cell Culture: Human melanoma (e.g., SK-MEL-28) or squamous cell carcinoma (e.g., A431) cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

PKC Translocation Assay (Western Blot):

  • Cells are treated with the test compound for various time points.

  • Cytosolic and membrane fractions of cell lysates are prepared.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies specific for different PKC isoforms (e.g., PKCδ).

  • Following incubation with a secondary antibody, protein bands are visualized using chemiluminescence. An increase in the PKC isoform in the membrane fraction indicates activation.

Cell Viability (MTT) Assay:

  • Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with the test compound for a specified period.

  • Cells are harvested and stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic and necrotic cells).

  • The stained cells are analyzed by flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Conclusion

References

Comparative Cytotoxicity of Ingenol Derivatives on K562 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various ingenol (B1671944) derivatives on the human chronic myelogenous leukemia cell line, K562. The information is supported by experimental data from peer-reviewed studies, offering insights into potential therapeutic candidates.

Data Summary: Cytotoxicity of Ingenol Derivatives against K562 Cells

The following table summarizes the cytotoxic activities of different ingenol derivatives on K562 cells. Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.

Ingenol DerivativeChemical NameConcentrationCell LineAssayCytotoxic EffectSource
Ingenol Mebutate (PEP005) Ingenol-3-angelate1 µMK562MTTSimilar growth inhibition to AAI at this concentration.[1]
Very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM)K562MTTLess potent than AAI at these concentrations.[1]
AAI (PEP008) 3-O-angeloyl-20-O-acetyl ingenol1 µMK562MTTSimilar growth inhibition to Ingenol Mebutate at this concentration.[1]
Very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM)K562MTTMore potent growth inhibition than Ingenol Mebutate.[1][1]
250 nM and 500 nM (18h)K562Annexin V-FITC/PIIncreased apoptosis to 10.6% and 9.7% respectively (control: 1.64%). Increased necrosis to 6.59% at 500 nM (control: 0.16%).[1][1]
13-Oxyingenol dodecanoate (B1226587) (13OD) 13-Oxyingenol dodecanoateNot specifiedK562Not specifiedPotent cytotoxicity, induced G2/M phase arrest and apoptosis.[2][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the studies.

Cell Culture

K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Treatment: Add varying concentrations of the ingenol derivatives to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis and Necrosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat K562 cells with the ingenol derivatives at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start K562 Cell Culture seed Seed cells in 96-well plate start->seed treat Add Ingenol Derivatives seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of ingenol derivatives on K562 cells using the MTT assay.

Signaling Pathways Modulated by Ingenol Derivatives in K562 Cells

Ingenol derivatives, such as AAI, have been shown to modulate multiple signaling pathways in K562 cells, leading to cell cycle arrest, apoptosis, and necrosis.[3][4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Derivative Ingenol Derivative PKC_delta PKCδ Ingenol_Derivative->PKC_delta Activates AKT AKT Ingenol_Derivative->AKT Inactivates JAK JAK Ingenol_Derivative->JAK Inhibits ERK ERK PKC_delta->ERK Activates Apoptosis Apoptosis/Necrosis PKC_delta->Apoptosis Cell_Cycle_Arrest G2/M Arrest ERK->Cell_Cycle_Arrest AKT->Apoptosis Inhibits Survival STAT3 STAT3 JAK->STAT3 Activates STAT3->Apoptosis Inhibits Apoptosis

Caption: Simplified signaling cascade initiated by ingenol derivatives in K562 cells.

References

validation of Ingenol-5,20-acetonide-3-O-angelate's effect on PKCδ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Validation of Ingenol-3-Angelate's Effect on Protein Kinase C delta (PKCδ)

This guide provides a comprehensive comparison of Ingenol-3-angelate (also known as Ingenol (B1671944) mebutate or PEP005), a potent modulator of Protein Kinase C (PKC), with other known PKC activators. The focus is on its specific effects on the novel PKC isoform, PKCδ, a key player in cellular processes such as apoptosis, proliferation, and differentiation.[1][2][3] The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies and visual representations of key pathways and workflows.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Ingenol-3-angelate and a common alternative, Phorbol 12-myristate 13-acetate (PMA), on PKCδ and other PKC isoforms.

CompoundTarget(s)Cell Type(s)ConcentrationObserved Effect(s)Reference(s)
Ingenol-3-angelate (I3A/PEP005) Broad-range PKC activator with notable effects on PKCδ.[1][4]Colo205 colon cancer cells, WEHI-231, HOP-92, CHO-K1, leukemic cells.[1][4][5][6]Nanomolar to low micromolar range (e.g., 20 nM - 3 µM).[4][7][8]- Induces translocation of PKCδ from cytosol to nucleus and other cellular membranes.[1][4] - Promotes apoptosis in cancer cells (e.g., Colo205, leukemic cells) via PKCδ activation.[1][4] - Shows a different pattern of PKCδ translocation compared to PMA.[5][6] - Can inhibit cell proliferation.[5][6][1][4][5][6]
Phorbol 12-myristate 13-acetate (PMA) Potent, broad-spectrum PKC activator.Various cell lines including CHO-K1, WEHI-231, Colo-205.[5][6]Nanomolar range (e.g., 20 nmol/L).[8]- Induces translocation of PKC isoforms, including PKCδ.[5][6] - Lower potency in inhibiting cell proliferation compared to I3A in some cell types.[5][6] - Induces a different pattern of PKCδ translocation compared to I3A.[5][6][5][6]
Rottlerin Initially considered a specific PKCδ inhibitor, now known to have other off-target effects.Cardiomyocytes3-6 µM (IC50 for PKCδ).[9]- Reduces AGE-BSA-induced increases in mitochondrial mass.[10][9][10]
Bryostatin 1 PKC activator.CardiomyocytesDose-dependent.- Increases mitochondrial mass.[10][10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Ingenol-3-Angelate (I3A) Signaling Pathway I3A Ingenol-3-Angelate (PEP005) PKCd_cyto PKCδ (Cytosol) I3A->PKCd_cyto Activates PKCd_active Activated PKCδ PKCd_cyto->PKCd_active Translocates to Membranes Cellular Membranes (Nuclear, Mitochondrial, Plasma) PKCd_active->Membranes Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKCd_active->Ras_Raf_MAPK Activates PKCd_active->Inhibition Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Apoptosis Suppresses Inhibition->PI3K_AKT Inhibits

Caption: Signaling pathway of PKCδ activation by Ingenol-3-angelate.

G cluster_1 Experimental Workflow for Validating PKCδ Translocation start Cell Culture (e.g., Colo205) treatment Treatment with Ingenol-3-angelate or control start->treatment fractionation Cellular Fractionation (Cytosol, Membrane, Nucleus) treatment->fractionation confocal Confocal Microscopy (GFP-tagged PKCδ) treatment->confocal western_blot Western Blot Analysis (Anti-PKCδ antibody) fractionation->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis confocal->data_analysis

Caption: Experimental workflow for PKCδ translocation analysis.

Detailed Experimental Protocols

The validation of Ingenol-3-angelate's effect on PKCδ typically involves a series of in vitro experiments. Below are detailed methodologies for key assays cited in the literature.

Western Blotting for PKCδ Expression and Phosphorylation
  • Objective: To determine the levels of total and phosphorylated PKCδ in different cellular fractions after treatment.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., Colo205) and grow to 70-80% confluency. Treat cells with desired concentrations of Ingenol-3-angelate, PMA, or vehicle control for specified time points.[8]

    • Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate cytosolic, membrane, and nuclear extracts.

    • Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with a primary antibody specific for total PKCδ or phosphorylated PKCδ overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).[5]

Confocal Microscopy for PKCδ Translocation
  • Objective: To visualize the subcellular localization of PKCδ following treatment.

  • Protocol:

    • Cell Culture and Transfection: Plate cells on glass coverslips. For enhanced visualization, cells can be transiently transfected with a plasmid encoding a fluorescently-tagged PKCδ (e.g., GFP-PKCδ).

    • Treatment: Treat the cells with Ingenol-3-angelate, PMA, or vehicle control.[5][6]

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

    • Immunostaining (for endogenous protein):

      • Incubate with a primary antibody against PKCδ.

      • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

    • Analysis: Analyze the images to determine the subcellular distribution of the fluorescent signal corresponding to PKCδ.[5][6]

Cell Viability/Apoptosis Assays
  • Objective: To assess the effect of Ingenol-3-angelate on cell survival and apoptosis.

  • Protocol (Example using MTT assay):

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of Ingenol-3-angelate.

    • MTT Incubation: After the desired treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Apoptosis can be further confirmed by methods like Annexin V/PI staining followed by flow cytometry or by detecting cleaved caspase-3 via Western blotting.[8]

References

Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Alternative Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity and Biological Activity of Ingenol (B1671944) Esters and Other PKC Agonists.

This guide provides a comparative overview of Ingenol-5,20-acetonide-3-O-angelate and related compounds, primarily focusing on their interaction with Protein Kinase C (PKC) isoforms. Due to the limited direct research on this compound, this document leverages the extensive data available for its close structural analog, Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a well-characterized PKC agonist. The comparisons drawn herein are based on the shared ingenol core and the 3-O-angelate ester, which are critical for PKC binding and activation. The influence of the 5,20-acetonide group on biological activity will be discussed from a structure-activity relationship perspective.

Executive Summary

Ingenol esters are a class of diterpenoids that function as potent activators of Protein Kinase C, a family of enzymes crucial in cellular signal transduction. Their ability to modulate PKC activity has made them valuable tools in cancer research and for the treatment of skin conditions like actinic keratosis. This guide compares the PKC binding affinities, cellular effects, and underlying signaling pathways of Ingenol-3-angelate against other well-known PKC activators, namely Phorbol (B1677699) 12-myristate 13-acetate (PMA) and Bryostatin-1. Understanding the differential activities of these compounds is vital for designing targeted therapeutic strategies and for interpreting experimental outcomes.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of Ingenol-3-angelate and its key comparators.

Table 1: Comparative Binding Affinities (Ki) for Protein Kinase C Isoforms

CompoundPKCα (nM)PKCβ (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)
Ingenol-3-angelate (I3A/PEP005) 0.3 ± 0.020.105 ± 0.0190.162 ± 0.0040.376 ± 0.0410.171 ± 0.015
Phorbol 12,13-dibutyrate (PDBu) ~0.2~0.08~0.1~0.1~0.1
Bryostatin-1 ~1.3----

Data for Ingenol-3-angelate and PDBu are from competitive binding assays and may vary slightly between studies. Bryostatin-1 data is included for contextual comparison of a different class of PKC activator.

Table 2: Comparative Cellular Effects

FeatureIngenol-3-angelate (I3A/PEP005)Phorbol 12-myristate 13-acetate (PMA)Bryostatin-1
Primary Mechanism PKC ActivatorPotent PKC ActivatorPartial PKC Agonist/Antagonist
PKC Translocation Induces translocation, notably of PKCδ to the nuclear membrane.[1]Induces translocation, primarily to the plasma membrane.[1][2]Induces translocation, often to internal membranes.[2]
Cell Proliferation Inhibition Potent inhibitor of proliferation in various cancer cell lines.[3][4]Potent inhibitor of proliferation.[3][4]Can inhibit or promote proliferation depending on cell type and context.
Apoptosis Induction Induces apoptosis, particularly in leukemia cells, mediated by PKCδ.[5]Can induce apoptosis or differentiation.Can have pro- or anti-apoptotic effects.
Tumor Promotion Weak tumor promoter.[6]Potent tumor promoter.Non-tumor promoting, can be anti-tumorigenic.[2]
HIV Latency Reversal Potent inducer of HIV latency reversal.Potent inducer of HIV latency reversal.Potent inducer of HIV latency reversal.

The Role of the 5,20-Acetonide Group

The target molecule, this compound, features an acetonide group protecting the hydroxyl groups at the C-5 and C-20 positions of the ingenol core. While direct experimental data is lacking, structure-activity relationship studies of other ingenol derivatives suggest that modifications at these positions can influence PKC isoform selectivity and overall potency.[7] The 20-hydroxymethyl group in ingenol esters is known to form important hydrogen-bond networks within the PKC C1 domain.[8] Protection of this group, as with the acetonide, could alter these interactions, potentially leading to a different cross-reactivity profile compared to Ingenol-3-angelate. It is plausible that the bulky acetonide group may sterically hinder binding to certain PKC isoforms, thereby conferring a degree of selectivity. Further experimental investigation is required to confirm this hypothesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protein Kinase C Binding Assay ([³H]PDBu Displacement)

This assay measures the affinity of a test compound for the C1 domain of PKC by quantifying its ability to displace the radiolabeled phorbol ester, [³H]Phorbol 12,13-dibutyrate ([³H]PDBu).

Materials:

  • Purified recombinant human PKC isoforms

  • [³H]PDBu (specific activity ~15-20 Ci/mmol)

  • Phosphatidylserine (PS)

  • Bovine Gamma Globulin (BGG)

  • Polyethylene glycol (PEG)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), purified PKC isoform, and 100 µg/mL PS.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the binding reaction by adding [³H]PDBu to a final concentration of ~1-5 nM.

  • Incubate the mixture at room temperature for 5-10 minutes.

  • Terminate the reaction by adding a solution of BGG and PEG to precipitate the PKC-ligand complex.

  • Incubate on ice for 15 minutes.

  • Collect the precipitate by filtration through a glass fiber filter.

  • Wash the filter with ice-cold wash buffer.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of [³H]PDBu binding (IC50) and subsequently determine the inhibition constant (Ki).

PKC Translocation Assay (Western Blotting)

This method assesses the activation of PKC by observing its translocation from the cytosol to cellular membranes upon stimulation.

Materials:

  • Cell line of interest (e.g., CHO-K1, NIH 3T3)

  • Cell culture medium and supplements

  • Test compound

  • Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Subcellular fractionation kit (optional)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies specific for PKC isoforms and subcellular markers (e.g., Na+/K+ ATPase for plasma membrane, Lamin B1 for nucleus)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound at desired concentrations for various time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • (Optional) Perform subcellular fractionation to separate cytosolic and membrane fractions.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the PKC isoform of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify band intensities to determine the relative amount of PKC in the membrane fraction compared to the cytosolic fraction.

Cell Proliferation Inhibition Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma, HT144 melanoma)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding 100-200 µL of solubilization solution to each well.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

PKC_Signaling_Pathway cluster_nucleus Nucleus Gene_expression Gene Expression (Proliferation, Apoptosis, Inflammation) Ingenol_Ester Ingenol Ester (e.g., I3A) PKC PKC Ingenol_Ester->PKC Binds & Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Ca2 Ca2 IP3->Ca2 Releases Ca2->PKC Binds (cPKC) PKC_active PKC_active DAG DAG DAG->PKC Binds & Activates IKK IKK PKC_active->IKK Phosphorylates MAPK_cascade MAPK_cascade PKC_active->MAPK_cascade Activates Akt_pathway Akt_pathway PKC_active->Akt_pathway Modulates IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB ERK ERK MAPK_cascade->ERK Akt Akt Akt_pathway->Akt NFkB NFkB IkB_NFkB->NFkB Releases NFkB->Gene_expression Translocates & Activates ERK->Gene_expression Translocates & Activates Akt->Gene_expression Modulates

Experimental Workflows

PKC_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Reaction Mix (PKC isoform, Buffer, PS) C Add Test Compound to Reaction Mix A->C B Serial Dilution of Test Compound B->C D Add [3H]PDBu to Initiate Binding C->D E Incubate at Room Temperature D->E F Precipitate Complex with BGG/PEG E->F G Filter and Wash F->G H Scintillation Counting G->H I Calculate IC50 and Ki H->I

Western_Blot_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Culture and Treat Cells with Test Compound B Lyse Cells and (Optional) Fractionate A->B C Quantify Protein B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Block Membrane E->F G Incubate with Primary Antibody F->G H Incubate with Secondary Antibody G->H I Chemiluminescent Detection H->I J Quantify Band Intensity I->J

References

A Comparative Analysis of the Anti-Inflammatory Effects of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anti-inflammatory Properties of Various Ingenol (B1671944) Derivatives with Supporting Experimental Data.

Ingenol derivatives, a class of diterpenoids primarily isolated from plants of the Euphorbia genus, have garnered significant interest for their potent biological activities. While initially recognized for the pro-inflammatory and cytotoxic effects utilized in the treatment of actinic keratosis, emerging research has highlighted the nuanced anti-inflammatory potential of several of these compounds. This guide provides a comparative overview of the anti-inflammatory effects of various ingenol derivatives, supported by experimental data, to aid in the research and development of novel therapeutic agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of ingenol derivatives can be quantified by their ability to inhibit key inflammatory mediators. The following table summarizes the available quantitative data for selected ingenol derivatives.

Ingenol DerivativeAssay SystemTargetMetricValueReference
Ingenol-3-angelate (I3A) Human Melanoma Cells (A2058)Cell ViabilityIC50~38 µM[1]
Human Melanoma Cells (HT144)Cell ViabilityIC50~46 µM[1]
LPS-stimulated J774A.1 MacrophagesNitrite (B80452) (NO) ProductionDose-dependent InhibitionSignificant at 0.001–3 µM[2][3]
LPS-stimulated J774A.1 MacrophagesIL-1β ProductionDose-dependent InhibitionSignificant at 0.001–3 µM[2][3]
Two other Ingenol Derivatives from E. myrsinites LPS-stimulated J774A.1 MacrophagesNitrite (NO) ProductionDose-dependent InhibitionSignificant at 0.001–3 µM[2][3]
LPS-stimulated J774A.1 MacrophagesIL-1β ProductionDose-dependent InhibitionSignificant at 0.001–3 µM[2][3]

Note: Specific IC50 values for the anti-inflammatory effects of the three ingenol derivatives from Euphorbia myrsinites were not available in the cited abstracts. The data indicates significant dose-dependent activity within the specified concentration range.

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of ingenol derivatives are largely attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4] Ingenol-3-angelate (I3A) has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[1] This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators like COX-2 and iNOS.[1]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition by Ingenol Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Ingenol_Derivatives Ingenol Derivatives Ingenol_Derivatives->IKK_complex Inhibits Ingenol_Derivatives->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2, iNOS) DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by ingenol derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory properties of ingenol derivatives.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a common method to screen for anti-inflammatory activity.

Experimental Workflow:

NO_Inhibition_Workflow Workflow for Nitric Oxide (NO) Inhibition Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed J774A.1 macrophages in 96-well plates B Incubate for 24h A->B C Pre-treat cells with various concentrations of ingenol derivatives B->C D Incubate for 1h C->D E Stimulate with LPS (e.g., 1 µg/mL) D->E F Incubate for 24h E->F G Collect cell culture supernatant F->G H Perform Griess Assay to measure nitrite concentration G->H I Measure absorbance at 540 nm H->I J Calculate % inhibition of NO production I->J K Determine IC50 values J->K

Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.

Detailed Protocol:

  • Cell Seeding: Seed J774A.1 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the ingenol derivatives (e.g., 0.001 to 10 µM) for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Measurement of Pro-inflammatory Cytokine (IL-1β) Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.

Detailed Protocol:

  • Sample Collection: Collect the cell culture supernatants from the macrophage nitric oxide inhibition assay (or a parallel experiment) after the 24-hour incubation period.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for murine IL-1β and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and a serial dilution of a known standard of murine IL-1β to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for murine IL-1β and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of IL-1β in the cell culture supernatants. Calculate the percentage of inhibition of IL-1β production for each ingenol derivative concentration.

Conclusion

The available evidence suggests that several ingenol derivatives possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines like IL-1β. While Ingenol-3-angelate (I3A) is the most studied in this context, other derivatives from natural sources like Euphorbia myrsinites also demonstrate promising activity.

For researchers and drug development professionals, these findings open avenues for the exploration of ingenol derivatives as potential therapeutic agents for inflammatory diseases. Further research is warranted to elucidate the structure-activity relationships among different ingenol esters and to fully characterize their effects on a broader range of inflammatory pathways and in vivo models. The provided experimental protocols offer a standardized approach for the continued investigation and comparison of these promising natural compounds.

References

A Comparative Guide to the Efficacy of Ingenol Esters and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ingenol (B1671944) Mebutate (Ingenol-3-Angelate), a potent diterpene ester, with other prominent Protein Kinase C (PKC) activators, including the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA), the macrocyclic lactone Bryostatin-1, and the non-tumor-promoting phorbol ester Prostratin.

Note on Ingenol-5,20-acetonide-3-O-angelate: Direct, publicly available experimental data comparing this compound is limited. This guide will focus on its parent compound, Ingenol Mebutate (also known as PEP005), which is extensively characterized and serves as a critical reference for the ingenol class of PKC activators.

Protein Kinase C represents a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in various diseases, making it a significant therapeutic target.[1] Activators, which often mimic the endogenous ligand diacylglycerol (DAG), are powerful tools for studying PKC function and potential therapeutic agents.[2]

PKC Signaling Pathway

The activation of conventional and novel PKC isoforms is initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with intracellular calcium (for conventional isoforms), recruits PKC to the plasma membrane, leading to its activation and the phosphorylation of downstream target proteins.[3]

PKC_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_active Active PKC (Membrane) DAG->PKC_active mimics PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active + Ca²⁺ (cPKC) + DAG Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Response Cellular Response Downstream->Response Activators PKC Activators (Ingenol, PMA, etc.) Activators->PKC_active

Caption: General signaling pathway for Protein Kinase C activation.

Comparative Efficacy and Potency

PKC activators exhibit varying affinities for different PKC isoforms, which contributes to their distinct biological outcomes. Ingenol Mebutate, for instance, is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[4] Its pro-apoptotic effects in certain cancer cells, particularly leukemia, are strongly mediated through the activation of PKCδ.[4][5]

CompoundTarget PKC IsoformsPotency (Ki / EC₅₀)Key Biological Outcomes
Ingenol Mebutate (PEP005) Broad activator of classical and novel PKC isoforms.[4][6]Ki (nM): • PKCα: 0.3• PKCβ: 0.105• PKCγ: 0.162• PKCδ: 0.376• PKCε: 0.171[7]Potent pro-apoptotic activity in leukemia (PKCδ-dependent).[5] Induces cell death in keratinocytes via PKCδ/MEK/ERK pathway.[8] Reverses HIV latency.[9]
PMA (Phorbol Ester) Broad activator of classical and novel PKC isoforms.[10]EC₅₀: ~1-10 nM for PKC activation.Potent tumor promoter. Induces T-cell activation, differentiation, and apoptosis depending on context.[11]
Bryostatin-1 Potent modulator of classical and novel PKC isoforms.[12]Ki: ~1.35 nM (for PKCα/β)Biphasic activity: short-term activation, long-term downregulation of PKC.[10] Shows anti-proliferative properties.[2] Limited efficacy as a single agent in clinical trials.[12]
Prostratin Activator of classical and novel PKC isoforms.[13]Ki: 12.5 nM[13]EC₅₀: 0.3–0.87 µM (for HIV reactivation)Non-tumor promoting. Potent reactivator of latent HIV reservoirs.[14] Induces differentiation in AML cell lines.[13]

Experimental Protocols

Objective comparison of PKC activators requires standardized and robust assays. Below are detailed protocols for an in vitro kinase assay and a cell-based functional assay.

In Vitro PKC Kinase Activity Assay (ELISA-based)

This non-radioactive method measures the phosphorylation of a PKC-specific substrate peptide coated on a microplate.[3]

Principle: Active PKC phosphorylates a substrate peptide in the presence of ATP. A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) quantifies the amount of phosphorylated substrate, which is proportional to PKC activity.[1]

Methodology:

  • Reagent Preparation: Prepare all buffers, standards (purified active PKC), and test compounds (Ingenol Mebutate, PMA, etc.) at desired concentrations.[15]

  • Plate Preparation: Use a 96-well microtiter plate pre-coated with a PKC-specific substrate peptide. Add 100 µL of Kinase Assay Dilution Buffer to each well and incubate for 10 minutes at room temperature to pre-soak.[3][15]

  • Sample Addition: Aspirate the buffer. Add partially purified or purified enzyme preparations to the wells. Include a negative control (no enzyme) and a positive control (known active PKC). Add the PKC activators at a range of concentrations to the appropriate wells.

  • Kinase Reaction: Initiate the reaction by adding ATP solution to each well.[3] The final volume should be consistent across wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C.[3]

  • Stopping the Reaction: Terminate the reaction by emptying the wells and washing three times with 1X Wash Buffer.[3]

  • Primary Antibody Incubation: Add a phospho-specific primary antibody diluted in antibody dilution buffer to each well. Incubate for 60 minutes at room temperature.[3]

  • Secondary Antibody Incubation: Wash the wells three times. Add an HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[3]

  • Color Development: Wash the wells three times. Add TMB Substrate and incubate at room temperature until sufficient color develops (approx. 30 minutes).[3]

  • Data Acquisition: Add Stop Solution to each well.[3] Measure the absorbance at 450 nm using a microplate reader.[3] The absorbance is directly proportional to the PKC activity.

Cellular Apoptosis Assay via Flow Cytometry

This protocol assesses the pro-apoptotic efficacy of PKC activators on a relevant cancer cell line (e.g., Colo-205 colon cancer cells or HL-60 leukemia cells).[5][16]

Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.

Methodology:

  • Cell Culture: Culture Colo-205 or HL-60 cells in appropriate media until they reach approximately 80% confluency.

  • Compound Treatment: Seed cells in 6-well plates. Treat cells with various concentrations of Ingenol Mebutate, PMA, or other activators for a predetermined time (e.g., 24-48 hours). Include an untreated control and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent pro-apoptotic effect of each PKC activator.

Visualized Workflows and Relationships

Diagrams can clarify complex experimental workflows and the differential effects of various activators.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Activator Stock Solutions (Ingenol, PMA, Bryostatin, Prostratin) Treatment Treat Cells with Activator (Dose-Response & Time-Course) Compound_Prep->Treatment Cell_Culture Culture & Seed Cells (e.g., Jurkat, Colo-205) Cell_Culture->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Kinase_Assay In Vitro Kinase Assay (Substrate Phosphorylation) Assay_Choice->Kinase_Assay Biochemical Cell_Assay Cell-Based Assay (Apoptosis, Proliferation, etc.) Assay_Choice->Cell_Assay Functional Acquisition Data Acquisition (Plate Reader / Flow Cytometer) Kinase_Assay->Acquisition Cell_Assay->Acquisition Analysis Calculate EC₅₀ / IC₅₀ Compare Potency & Efficacy Acquisition->Analysis

Caption: Workflow for comparative analysis of PKC activator efficacy.

Downstream_Effects Activators PKC Activators Ingenol Ingenol Mebutate PMA PMA Bryostatin Bryostatin-1 PKC_delta PKCδ Activation (Potent) Ingenol->PKC_delta HIV_Reversal HIV Latency Reversal Ingenol->HIV_Reversal PKC_alpha PKCα/β Activation PMA->PKC_alpha Tumor_Promo Tumor Promotion PMA->Tumor_Promo Bryostatin->PKC_alpha PKC_downreg PKC Downregulation (Long-term) Bryostatin->PKC_downreg Apoptosis Apoptosis (Leukemia, SCC) PKC_delta->Apoptosis PKC_alpha->Tumor_Promo Anti_Prolif Anti-Proliferation PKC_downreg->Anti_Prolif

Caption: Differential downstream cellular effects of PKC activators.

References

Safety Operating Guide

Prudent Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Core Safety Precautions:

  • Treat as Hazardous: Due to the known toxicity of related ingenol (B1671944) compounds, Ingenol-5,20-acetonide-3-O-angelate should be managed as a hazardous chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound or its waste.

  • Ventilation: All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, follow standard first-aid procedures for hazardous chemicals and seek immediate medical attention.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as cytotoxic or hazardous chemical waste.[6][7][8]

Quantitative Data Summary

PropertyDataSource
Chemical Formula C₂₈H₃₈O₆PubChem
Molecular Weight 470.6 g/mol PubChem
Appearance Not specified; handle as a potent solidGeneral Guidance
Toxicity Data not available; presumed to be potent and potentially cytotoxic based on related compoundsInferred
Storage Store at -20°C for long-term stabilityVendor Information

Experimental Protocols: Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials. This procedure is based on general guidelines for the disposal of potent research compounds and cytotoxic waste.

Materials:

  • Designated hazardous chemical waste container (leak-proof, with a secure lid)

  • "Hazardous Waste" and "Cytotoxic Waste" labels

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Chemical fume hood

  • Tools for handling solid waste (e.g., scoopula, forceps)

  • Sealable plastic bags for contaminated sharps and labware

Procedure:

  • Preparation:

    • Don all required PPE before beginning the disposal process.

    • Perform all waste handling activities within a certified chemical fume hood.

  • Waste Segregation and Collection:

    • Unused Compound: Carefully place the original vial containing any remaining this compound into the designated hazardous waste container.

    • Contaminated Solids: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be collected in a sealable plastic bag and placed in the hazardous waste container.

    • Contaminated Sharps: Any sharps, such as needles or razor blades, contaminated with the compound should be placed in a designated sharps container for cytotoxic waste.

    • Contaminated Labware: Non-disposable labware should be decontaminated using a validated procedure or disposed of as hazardous waste. If decontaminating, the rinsate must be collected as hazardous liquid waste.

  • Container Labeling:

    • Securely close the hazardous waste container.

    • Affix a "Hazardous Waste" label and a "Cytotoxic Waste" label to the container.

    • Fill out the hazardous waste label with all required information, including the chemical name ("this compound"), concentration, and the date.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10][11]

    • Follow all institutional and local regulations for hazardous waste disposal. The primary method for the destruction of cytotoxic waste is high-temperature incineration.[12][13]

Visual Workflow for Disposal

start Start: Identify This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste fume_hood->segregate solid_waste Contaminated Solids (Gloves, Tips, etc.) segregate->solid_waste sharps_waste Contaminated Sharps (Needles, etc.) segregate->sharps_waste unused_compound Unused Compound segregate->unused_compound collect Step 4: Collect in Designated Hazardous Waste Container solid_waste->collect sharps_waste->collect unused_compound->collect label Step 5: Securely Seal and Label Container collect->label store Step 6: Store in Designated Hazardous Waste Area label->store dispose Step 7: Arrange for EHS Pickup and Incineration store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.